SI-2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2/h3-10H,1-2H3,(H,17,19)/b18-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNXERNBPXXNLK-WOJGMQOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC2=CC=CC=C2N1C)/C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of SI-2 in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SI-2 is a potent and selective small molecule inhibitor of Steroid Receptor Coactivator-3 (SRC-3), a key transcriptional coactivator implicated in the progression of breast cancer. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and preclinical efficacy. This compound induces the degradation of SRC-3, leading to the suppression of critical cancer cell processes, including proliferation and survival. This guide consolidates quantitative data, outlines detailed experimental methodologies, and provides visual representations of the key pathways and processes involved.
Core Mechanism of Action: SRC-3 Degradation
The primary mechanism of action of this compound is the targeted degradation of the SRC-3 oncoprotein. Unlike traditional inhibitors that block the function of a protein, this compound actively reduces the cellular levels of SRC-3.
Molecular Interaction: While the precise binding site is not fully elucidated, it is known that this compound directly interacts with the SRC-3 protein. This binding event triggers a conformational change in SRC-3, marking it for degradation.
Ubiquitin-Proteasome System Involvement: The degradation of SRC-3 initiated by this compound is mediated by the ubiquitin-proteasome system. Following this compound binding, SRC-3 is polyubiquitinated by an E3 ubiquitin ligase. This polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the SRC-3 protein. While the specific E3 ligase complex responsible for this compound-mediated SRC-3 degradation has not been definitively identified, studies on similar SRC-3 degradation pathways suggest the involvement of complexes such as Cullin 3 (CUL3) and RBX1.
Figure 1: this compound Induced SRC-3 Degradation Pathway.
Downstream Cellular Effects
The depletion of SRC-3 by this compound leads to a cascade of downstream events that collectively inhibit breast cancer cell growth and survival. These effects are primarily mediated through the disruption of SRC-3's coactivation of various transcription factors that regulate genes involved in cell cycle progression and apoptosis.
Induction of Apoptosis
By promoting the degradation of SRC-3, this compound shifts the balance of pro-apoptotic and anti-apoptotic proteins, ultimately leading to programmed cell death. A key mechanism involves the altered expression of the Bcl-2 family of proteins.
-
Upregulation of Bax: SRC-3 degradation leads to an increase in the expression of the pro-apoptotic protein Bax.
-
Downregulation of Bcl-2: Concurrently, the expression of the anti-apoptotic protein Bcl-2 is reduced.
-
Increased Bax/Bcl-2 Ratio: This shift results in an increased Bax/Bcl-2 ratio, which promotes the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.
-
Caspase Activation: The release of cytochrome c triggers the activation of a caspase cascade, including the executioner caspase-3, which leads to the cleavage of key cellular substrates, such as PARP, and ultimately, apoptosis.
The Selective SRC-3 Inhibitor SI-2: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1), is a pivotal transcriptional coactivator implicated in the progression and metastasis of various cancers, most notably breast cancer. Its role at the nexus of numerous oncogenic signaling pathways has rendered it a compelling, albeit challenging, therapeutic target. Historically considered "undruggable" due to its large, unstructured nature, recent advancements have led to the development of small-molecule inhibitors. This technical guide provides an in-depth overview of SI-2, a promising and selective inhibitor of SRC-3. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization, aiming to equip researchers with the necessary information to further explore its therapeutic potential.
Introduction to SRC-3 and the Rationale for Inhibition
The Steroid Receptor Coactivator (SRC) family, comprising SRC-1, SRC-2, and SRC-3, are crucial mediators of transcriptional activation by nuclear hormone receptors and other transcription factors.[1][2] SRC-3, in particular, is frequently overexpressed in breast cancer and is associated with resistance to therapies.[1] It enhances the transcriptional activity of numerous factors involved in cell proliferation, survival, and metastasis, including E2F1 and those involved in the IGF/AKT signaling pathway.[3][4] The oncogenic significance of SRC-3 has established it as a critical target for cancer therapy. The development of small-molecule inhibitors like this compound represents a significant step towards targeting this previously intractable protein.
This compound: A Potent and Selective SRC-3 Inhibitor
This compound is a small-molecule inhibitor identified through high-throughput screening of chemical libraries.[5][6] It has been shown to selectively reduce the protein levels of SRC-3, leading to the inhibition of cancer cell proliferation and tumor growth.
Mechanism of Action
This compound exerts its effects through a multi-faceted mechanism. It has been shown to directly interact with SRC-3, leading to a reduction in its transcriptional activity and, ultimately, its protein concentration within the cell. This is achieved without affecting the levels of SRC-3 mRNA, suggesting a post-transcriptional mode of action, likely by promoting protein degradation.[7] By diminishing the cellular pool of SRC-3, this compound effectively dampens the oncogenic signaling pathways that are dependent on this coactivator.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| MDA-MB-468 | Triple-Negative Breast | 3.4 | MTT Assay | |
| Various Breast Cancer Cell Lines | Endocrine-Sensitive, Endocrine-Resistant, TNBC | 3-20 | MTT Assay |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Animal Model | Cancer Type | Dosage and Administration | Outcome | Reference |
| MDA-MB-468 Xenograft | Breast Cancer | 2 mg/kg, intraperitoneally, twice daily for 5 weeks | Significantly inhibited tumor growth and reduced SRC-3 protein levels in tumors | [7] |
| CD1 Mice (Pharmacokinetics) | N/A | 20 mg/kg, single intraperitoneal injection | T½ = 1 h, Cmax = 3.0 μM, Tmax = 0.25 h | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide comprehensive protocols for key experiments used to characterize this compound.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human breast cancer cell lines (e.g., MDA-MB-468)
-
MEM medium with 5% CO2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7)
-
96-well microtiter plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Culture breast cancer cells in MEM medium in a 5% CO2 incubator at 37°C.
-
Harvest and resuspend cells to a concentration of 1 x 10^6 cells/mL.
-
Perform serial dilutions to achieve a final plating density of 1 x 10^4 to 1 x 10^5 cells per well in a 96-well plate.
-
Incubate the cells for 12-24 hours to allow for attachment.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Observe the formation of purple formazan crystals under a microscope.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for SRC-3 Protein Levels
This protocol details the detection of SRC-3 protein levels in cancer cells following treatment with this compound.
Materials:
-
Treated and untreated cancer cell pellets
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-SRC-3 (e.g., Cell Signaling Technology #2126, 1:1000 dilution)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
Procedure:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SRC-3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Cell Migration (Wound Healing) Assay
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-468)
-
6-well plates
-
Sterile 200 µL pipette tips
-
Culture medium
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing this compound at the desired concentration or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Breast cancer cells (e.g., MDA-MB-468)
-
Matrigel (optional)
-
This compound formulation for injection (e.g., in PBS)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject breast cancer cells (typically 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the predetermined schedule (e.g., 2 mg/kg, intraperitoneally, twice daily).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for SRC-3 levels).
Signaling Pathways Involving SRC-3
SRC-3 integrates signals from multiple pathways to drive cancer progression. Key upstream activators include growth factor receptor pathways (e.g., EGFR/HER2) and hormone receptors (e.g., estrogen receptor). Downstream, SRC-3 coactivates transcription factors that regulate genes involved in cell cycle progression, proliferation, and metastasis.
Conclusion
This compound represents a significant advancement in the quest to target SRC-3 for cancer therapy. Its ability to selectively reduce SRC-3 protein levels and inhibit tumor growth in preclinical models highlights its potential as a novel therapeutic agent. This technical guide provides a comprehensive overview of the key data and experimental methodologies associated with this compound, offering a valuable resource for researchers dedicated to advancing the development of SRC-3 inhibitors for the treatment of cancer. Further optimization of this compound's pharmacokinetic properties could lead to even more potent and clinically viable drug candidates.
References
- 1. Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein–protein interaction screening - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Development of improved SRC-3 inhibitors as breast cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. Protein extraction and Western blot [bio-protocol.org]
The Biological Function of SI-2 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1), is a pivotal transcriptional coactivator that is frequently overexpressed in a variety of cancers, including breast, prostate, and lung cancer. Its central role in integrating and amplifying oncogenic signaling pathways has rendered it a critical target for therapeutic intervention. However, its large, unstructured nature has traditionally made it a challenging "undruggable" target. The small molecule inhibitor, SI-2, represents a significant breakthrough in directly targeting SRC-3. This technical guide provides an in-depth overview of the biological function of this compound in cancer cells, detailing its mechanism of action, impact on key signaling pathways, and a summary of its efficacy. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics.
Introduction to this compound and its Target: SRC-3
This compound is a potent and selective small molecule inhibitor of Steroid Receptor Coactivator-3 (SRC-3).[1] Unlike traditional inhibitors that block the active site of an enzyme, this compound functions by binding directly to the SRC-3 protein and inducing its degradation.[1][2] This novel mechanism of action effectively eliminates the coactivator from the cancer cell, thereby disrupting the multiple signaling pathways that rely on SRC-3 for their oncogenic activity.
SRC-3 is a member of the p160 family of steroid receptor coactivators and plays a crucial role in potentiating the transcriptional activity of nuclear receptors and other transcription factors.[3][4] Its overexpression is strongly correlated with cancer initiation, progression, metastasis, and resistance to therapies.[5][6] SRC-3 sits at the nexus of numerous intracellular signaling pathways that are fundamental to cancer cell proliferation, survival, and motility.[1][2]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the targeted degradation of the SRC-3 protein. While the precise E3 ubiquitin ligase complex responsible for this compound induced degradation is still under investigation, it is understood to be a post-transcriptional event, as this compound does not affect SRC-3 mRNA levels.[7] Evidence suggests that the degradation of SRC-3 is mediated by the ubiquitin-proteasome system.[8][9][10] The targeted degradation of SRC-3 by this compound leads to a rapid and sustained depletion of the SRC-3 protein pool within cancer cells, effectively shutting down its coactivator functions.
Impact of this compound on Cancer Cell Signaling Pathways
By promoting the degradation of SRC-3, this compound disrupts a multitude of downstream signaling pathways that are critical for tumorigenesis.
Nuclear Receptor Signaling
SRC-3 is a key coactivator for nuclear receptors such as the Estrogen Receptor (ER), Progesterone Receptor (PR), and Androgen Receptor (AR).[3] In hormone-dependent cancers like breast and prostate cancer, this compound-mediated degradation of SRC-3 leads to a significant reduction in the transcriptional activity of these receptors, thereby inhibiting hormone-driven cancer cell growth.
Growth Factor Signaling Pathways
SRC-3 is known to be a critical component in signaling pathways mediated by growth factors such as Insulin-like Growth Factor-1 (IGF-1) and Epidermal Growth Factor (EGF).[11] It can coactivate transcription factors downstream of these pathways, such as AP-1 and E2F1, leading to the expression of genes involved in cell cycle progression and proliferation.[11] this compound, by depleting SRC-3, attenuates the cellular response to these growth factors.
Cell Migration, Invasion, and Metastasis
SRC-3 promotes cancer cell motility and invasion by coactivating transcription factors like PEA3, which upregulates the expression of matrix metalloproteinases (MMPs) such as MMP2 and MMP9.[11] It also activates focal adhesion kinase (FAK) signaling.[11] By downregulating SRC-3, this compound significantly inhibits the migratory and invasive potential of cancer cells.[12]
Quantitative Data on this compound Efficacy
The efficacy of this compound has been demonstrated in various breast cancer cell lines and in preclinical in vivo models.
In Vitro Cytotoxicity
This compound exhibits potent cytotoxic effects against a range of breast cancer cell lines, with IC50 values in the low nanomolar range.
| Cell Line | Subtype | IC50 (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 3.4 |
| MCF-7 | ER-positive | 4.2 |
| T47D | ER-positive | 8.1 |
| BT474 | HER2-positive, ER-positive | 19.8 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.6 |
| SKBR3 | HER2-positive | 12.3 |
Data sourced from Song et al., PNAS, 2016.[1]
In Vivo Tumor Growth Inhibition
In an orthotopic MDA-MB-468 breast cancer mouse model, treatment with this compound resulted in a significant inhibition of tumor growth.[12]
| Treatment Group | Dosage | Tumor Volume Reduction vs. Control |
| This compound | 2 mg/kg, twice daily | Significant inhibition |
Qualitative description as specific percentage was not provided in the abstract. Data from Song et al., PNAS, 2016.[12]
Experimental Protocols
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.[6]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for SRC-3 Degradation
This protocol is used to determine the effect of this compound on the protein levels of SRC-3.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SRC-3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture dishes and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.[13]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SRC-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative decrease in SRC-3 protein levels.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., MDA-MB-468)
-
Matrigel (optional, for some cell lines)
-
This compound formulation for injection (e.g., in a vehicle like PBS)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 cells in PBS) into the flank of each mouse.[14]
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[14]
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 2 mg/kg) or the vehicle control to the mice via the desired route (e.g., intraperitoneal injection) at a specified frequency (e.g., twice daily).[12]
-
Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume (Volume = (length x width²)/2).[14]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for SRC-3 and proliferation markers like Ki-67).
Conclusion and Future Directions
This compound represents a promising first-in-class small molecule inhibitor that effectively targets the "undruggable" oncoprotein SRC-3. Its unique mechanism of inducing SRC-3 degradation leads to the disruption of multiple oncogenic signaling pathways, resulting in potent anti-cancer activity in vitro and in vivo. The data presented in this guide underscore the potential of this compound as a therapeutic agent for various cancers where SRC-3 is overexpressed. Further research is warranted to fully elucidate the specific E3 ligase complex involved in this compound-mediated SRC-3 degradation and to explore the efficacy of this compound and its more recent, pharmacokinetically improved analogs, SI-10 and SI-12, in a broader range of cancer models and eventually in clinical settings. The development of SRC-3 inhibitors like this compound opens up new avenues for targeted cancer therapy, particularly for treatment-resistant tumors that are dependent on the multifaceted coactivator functions of SRC-3.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Critical Roles of SRC-3 in the Development and Progression of Breast Cancer, Rendering It a Prospective Clinical Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRC-3, a Steroid Receptor Coactivator: Implication in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SRC-3, a Steroid Receptor Coactivator: Implication in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cullin 3 mediates SRC-3 ubiquitination and degradation to control the retinoic acid response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Inhibition of the Steroid Receptor Coactivators, SRC-3 and SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SRC-3 Has a Role in Cancer Other Than as a Nuclear Receptor Coactivator [ijbs.com]
- 12. Development of potent small-molecule inhibitors to drug the undruggable steroid receptor coactivator-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. In Vivo Tumor Xenograft Model [bio-protocol.org]
An In-depth Technical Guide to Salt-Inducible Kinase 2 (SIK2) Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK) family of serine/threonine kinases, has emerged as a critical regulator of numerous cellular processes.[1][2][3] Its involvement in metabolic regulation, cell cycle control, and tumorigenesis has positioned it as a compelling therapeutic target for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.[1][2][3] This technical guide provides a comprehensive overview of the SIK2 signaling pathway, its key components, and the mechanisms of its modulation. It details quantitative data on known modulators, outlines experimental protocols for studying the pathway, and presents visual diagrams of the core signaling axes and experimental workflows.
The SIK2 protein contains a highly conserved N-terminal kinase domain, a ubiquitin-associated (UBA) domain, and a C-terminal domain with multiple phosphorylation sites that allow for the integration of various upstream signals.[4] Dysregulation of SIK2 activity is implicated in the pathology of several cancers, including ovarian, prostate, and breast cancer, where it can act as both an oncogene and a tumor suppressor depending on the cellular context.[1][2][3] This guide aims to equip researchers and drug development professionals with the foundational knowledge required to effectively investigate and target the SIK2 signaling pathway.
Core Signaling Pathways
The activity of SIK2 is tightly controlled by upstream kinases and cellular signals, which in turn dictates its phosphorylation of a diverse range of downstream substrates.
Upstream Regulation
The primary upstream activator of SIK2 is the tumor suppressor kinase Liver Kinase B1 (LKB1) , which phosphorylates a key threonine residue in the activation loop of SIK2, a requisite for its catalytic activity.
Conversely, SIK2 activity is negatively regulated by Protein Kinase A (PKA) .[4] In response to elevated intracellular cyclic AMP (cAMP) levels, PKA phosphorylates SIK2 at multiple sites within its C-terminal domain.[4] This phosphorylation event creates docking sites for 14-3-3 proteins, leading to the inhibition of SIK2 kinase activity.[5]
Downstream Effectors and Signaling Axes
Activated SIK2 phosphorylates a variety of downstream targets, influencing their activity, subcellular localization, and stability. Key downstream signaling axes include:
-
Regulation of CRTCs and HDACs: SIK2 phosphorylates and inactivates the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs) .[5] This phosphorylation promotes their sequestration in the cytoplasm via binding to 14-3-3 proteins, thereby repressing the transcription of genes involved in gluconeogenesis and inflammation.[5][6]
-
PI3K/AKT Pathway Activation: In the context of ovarian cancer, SIK2 has been shown to directly phosphorylate the p85α regulatory subunit of Phosphoinositide 3-kinase (PI3K) at Ser154.[1][7] This enhances PI3K activity, leading to the activation of the pro-survival AKT signaling pathway.[1][7]
-
Cell Cycle and Cytoskeletal Regulation: SIK2 localizes to the centrosome and is required for bipolar mitotic spindle formation.[8] It phosphorylates key centrosomal proteins like CEP250 (C-Nap1) .[8] Additionally, SIK2 can phosphorylate Myosin Light Chain Kinase (MYLK) , promoting cancer cell motility and metastasis.[9]
Modulation of the SIK2 Signaling Pathway
Given its central role in various pathologies, both inhibition and activation of SIK2 are of significant therapeutic interest.
SIK2 Inhibitors
A growing number of small molecule inhibitors targeting SIK2 have been developed and characterized. These are primarily being investigated for their potential in cancer therapy.
| Inhibitor | Target(s) | IC50 (SIK2) | Therapeutic Area | Reference(s) |
| Dasatinib | Multi-kinase (including SIKs, Bcr-Abl, Src) | <3 nM | Oncology | [10] |
| Bosutinib | Multi-kinase (including SIKs, Bcr-Abl, Src) | 15 nM | Oncology | [11] |
| HG-9-91-01 | Pan-SIK inhibitor | 6.6 nM | Inflammation, Oncology | [12] |
| ARN-3236 | SIK2 inhibitor | 0.8 - 2.6 µM (cell-based) | Oncology (Ovarian Cancer) | [9] |
SIK2 Activators
Direct, specific activators of SIK2 are less well-characterized. Most known activators work indirectly by modulating upstream signaling pathways.
-
Forskolin: This natural compound activates adenylyl cyclase, leading to an increase in cAMP levels. Elevated cAMP activates PKA, which in turn phosphorylates and inhibits SIK2. Therefore, forskolin acts as an indirect inhibitor of SIK2's downstream effects on CRTCs and HDACs. In certain cellular contexts, forskolin stimulation has been shown to induce phosphorylation of SIK2 at Ser358.[13]
-
A-769662: This compound is a known activator of the master metabolic regulator AMPK. As SIK2 is part of the AMPK-related kinase family, A-769662 may have some effects on SIK2, though it primarily targets AMPK.[14][15][16]
Experimental Protocols
Studying the SIK2 signaling pathway involves a variety of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay (Immunoprecipitation-based)
This protocol allows for the measurement of the kinase activity of endogenous SIK2 immunoprecipitated from cell lysates.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-SIK2 antibody
-
Protein A/G agarose beads
-
Kinase Assay Buffer (50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA)
-
Substrate peptide (e.g., CRTC2-derived peptide ALNRTSSDSALHRRR)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
50 mM orthophosphoric acid
Protocol:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer. Clear the lysate by centrifugation.
-
Immunoprecipitation: Incubate 1-2 mg of cell lysate with 2-4 µg of anti-SIK2 antibody for 2-4 hours at 4°C with gentle rotation.
-
Bead Capture: Add 20 µl of a 50% slurry of Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer containing 0.5 M NaCl and twice with Kinase Assay Buffer.[11]
-
Kinase Reaction: Resuspend the beads in 40 µl of Kinase Assay Buffer containing the substrate peptide (e.g., 300 µM) and 0.1 mM [γ-³²P]ATP.[11]
-
Incubation: Incubate the reaction at 30°C for 20-30 minutes with occasional mixing.
-
Spotting and Washing: Stop the reaction by spotting 20 µl of the supernatant onto P81 phosphocellulose paper. Wash the paper three times for 5 minutes each in 50 mM orthophosphoric acid.
-
Quantification: Dry the paper and measure the incorporated radioactivity using a scintillation counter.
Western Blotting for SIK2 Pathway Components
This protocol is used to detect changes in the protein levels or phosphorylation status of SIK2 and its downstream targets.
Materials:
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SIK2, anti-phospho-AKT, anti-β-catenin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Ovarian Cancer Xenograft Mouse Model
This in vivo model is used to assess the efficacy of SIK2 modulators on tumor growth and metastasis.
Materials:
-
Immunocompromised mice (e.g., C.B-17 SCID mice)
-
Ovarian cancer cell line (e.g., SKOV3, OVCAR8) expressing luciferase
-
Matrigel (optional, for subcutaneous injection)
-
SIK2 inhibitor (e.g., ARN-3236) and vehicle control
-
Calipers for tumor measurement
-
In Vivo Imaging System (IVIS) for bioluminescence imaging
Protocol:
-
Cell Preparation: Culture and harvest the ovarian cancer cells. Resuspend the cells in sterile PBS, with or without Matrigel.
-
Tumor Cell Implantation:
-
Orthotopic Model: Surgically implant 5 x 10⁶ cells into the right ovary bursa of the mice.[9]
-
Subcutaneous Model: Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
For subcutaneous tumors, measure tumor volume with calipers regularly (e.g., twice a week) using the formula: (Length x Width²)/2.
-
For orthotopic tumors, monitor tumor growth and metastasis by bioluminescence imaging at regular intervals (e.g., weekly).[9]
-
-
Drug Administration: Once tumors are established (e.g., ~100-150 mm³), randomize the mice into treatment and control groups. Administer the SIK2 inhibitor and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors and any metastatic lesions. The tissues can be weighed and processed for further analysis (e.g., histology, Western blotting, qPCR).
Conclusion
The SIK2 signaling pathway is a complex and multifaceted network that plays a pivotal role in cellular homeostasis and disease. Its intricate regulation and diverse downstream effects make it a challenging but highly promising area for therapeutic intervention. The development of potent and specific SIK2 inhibitors has already shown promise in preclinical cancer models, particularly in sensitizing tumors to existing chemotherapies.[8] Future research will likely focus on elucidating the context-dependent roles of SIK2 in different tissues and diseases, identifying novel downstream substrates, and developing more selective modulators. The experimental protocols and data presented in this guide provide a solid foundation for researchers to contribute to this exciting and rapidly evolving field. A deeper understanding of SIK2 signaling will undoubtedly pave the way for innovative therapeutic strategies for a variety of human diseases.
References
- 1. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. SIK2 attenuates proliferation and survival of breast cancer cells with simultaneous perturbation of MAPK and PI3K/Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perspective on targeting salt-inducible kinase 2 (SIK2) in ovarian cancer metastasis - Jensen - Translational Cancer Research [tcr.amegroups.org]
- 8. SIK2 is a centrosome kinase required for bipolar mitotic spindle formation that provides a potential target for therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIK2 promotes ovarian cancer cell motility and metastasis by phosphorylating MYLK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 11. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIK2 represses AKT/GSK3β/β‐catenin signaling and suppresses gastric cancer by inhibiting autophagic degradation of protein phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A-769662 activates AMPK beta1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
preclinical in vivo studies of SI-2
An in-depth analysis of preclinical in vivo studies for a compound designated "SI-2" is not feasible at this time due to the absence of a specific, identifiable therapeutic agent with this name in the public domain. Extensive searches have revealed that "this compound" does not correspond to a unique, studied compound for which preclinical data is available.
The search results primarily yielded information on related but distinct subjects, including:
-
SIM2: A transcription factor investigated in genetic research using mouse models.
-
Silicon Dioxide (SiO₂): A compound studied for its potential as a drug delivery vehicle and for its toxicological profile.
-
SN2 Reactions: A fundamental mechanism in organic chemistry.
-
Other Compounds: Specific agents such as SHetA2 and P8-D6, which are not synonymous with "this compound".
Without a clear and specific subject compound, it is not possible to provide the requested in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals interested in preclinical in vivo studies are encouraged to specify the exact name or designation of the compound of interest to enable a thorough and accurate literature analysis.
A Technical Guide to the Modulation of the Tumor Microenvironment by SI-2, a Steroid Receptor Coactivator-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of SI-2, a small molecule inhibitor of Steroid Receptor Coactivator-3 (SRC-3), on the tumor microenvironment (TME). This compound represents a novel therapeutic strategy by targeting a key driver of oncogenesis, leading to both direct anti-tumor effects and a significant remodeling of the TME into a tumor-suppressive state.[1][2]
Core Mechanism of Action
This compound functions by targeting SRC-3, a nuclear protein often overexpressed in various cancers, including breast, lung, ovary, prostate, and pancreatic cancer.[1] Unlike traditional inhibitors that block molecular function, this compound uniquely triggers the degradation of the SRC-3 protein.[1][3] This depletion of SRC-3 disrupts essential signaling pathways that cancer cells rely on for their growth and proliferation, ultimately leading to cell death.[1][3] Preclinical studies in mouse models of breast cancer have demonstrated that this compound can effectively inhibit tumor growth with minimal toxicity to healthy tissues such as the heart, liver, spleen, kidney, lung, and stomach.[1][3]
Remodeling the Tumor Immune Microenvironment
A critical aspect of this compound's anti-cancer activity lies in its ability to modulate the tumor-infiltrating immune cell repertoire, shifting the balance from an immunosuppressive to an anti-tumor immune microenvironment.[2] This is achieved by increasing the infiltration of cytotoxic immune cells and decreasing the presence of immunosuppressive cells within the tumor.
The following tables summarize the quantitative data from preclinical studies in E0771 and 4T1 breast cancer mouse models, demonstrating the impact of this compound treatment (2.5 mg/kg) on the tumor immune microenvironment.
Table 1: Effect of this compound on Tumor-Infiltrating Immune Cells in E0771 Breast Tumors [2]
| Immune Cell Type | Vehicle Control (PLC %) | This compound Treatment (PLC %) | Change |
| CD4+ T cells | ~1.5 | ~4.0 | Increased |
| CD8+ T cells | ~1.0 | ~3.5 | Increased |
| CD56+ NK cells | ~1.0 | ~3.0 | Increased |
| Interferon-gamma (IFNγ) expressing cells | ~1.5 | ~4.5 | Increased |
| Foxp3+ Regulatory T cells (Tregs) | ~3.0 | ~1.0 | Decreased |
| CD4+/Foxp3+ cells | High | Low | Decreased |
PLC: Percentage of Labeled Cells
Table 2: Effect of this compound on Tumor-Infiltrating Immune Cells in 4T1 Breast Tumors [4]
| Immune Cell Type | Vehicle Control (PLC %) | This compound Treatment (PLC %) | Change |
| CD4+ T cells | ~1.0 | ~3.0 | Increased |
| CD8+ T cells | ~1.0 | ~2.5 | Increased |
| CD56+ NK cells | ~0.5 | ~2.0 | Increased |
| Interferon-gamma (IFNγ) expressing cells | ~1.0 | ~3.5 | Increased |
PLC: Percentage of Labeled Cells
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables.
Objective: To quantify the infiltration of various immune cell populations within the tumor tissue following this compound treatment.
Protocol:
-
Tissue Preparation: E0771 or 4T1 breast tumors from mice treated with either vehicle or this compound (2.5 mg/kg) were excised, fixed in formalin, and embedded in paraffin.
-
Sectioning: 5 µm thick sections were cut from the paraffin-embedded tumor blocks.
-
Antigen Retrieval: Sections were deparaffinized and rehydrated. Antigen retrieval was performed by heating the slides in a citrate-based buffer.
-
Blocking: Non-specific antibody binding was blocked using a serum-free protein block.
-
Primary Antibody Incubation: Sections were incubated overnight at 4°C with primary antibodies specific for the following markers:
-
CD4 (for helper T cells)
-
CD8 (for cytotoxic T cells)
-
CD56 (for Natural Killer cells)
-
IFNγ (for interferon-gamma)
-
Foxp3 (for regulatory T cells)
-
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody was applied, followed by a DAB substrate kit for colorimetric detection.
-
Counterstaining: Sections were counterstained with hematoxylin to visualize cell nuclei.
-
Imaging and Analysis: Slides were imaged using a bright-field microscope. The percentage of labeled cells (PLC) was quantified by analyzing multiple high-power fields per tumor section.
Objective: To co-localize CD4 and Foxp3 markers to specifically identify and quantify CD4+/Foxp3+ regulatory T cells.
Protocol:
-
Tissue Preparation and Sectioning: As described in the IHC protocol.
-
Antigen Retrieval and Blocking: As described in the IHC protocol.
-
Primary Antibody Incubation: Sections were incubated with a cocktail of primary antibodies: a goat anti-CD4 antibody and a rabbit anti-Foxp3 antibody.
-
Secondary Antibody Incubation: A cocktail of fluorescently-labeled secondary antibodies was applied: an Alexa Fluor 488-conjugated anti-goat antibody (for CD4, green fluorescence) and an Alexa Fluor 594-conjugated anti-rabbit antibody (for Foxp3, red fluorescence).
-
Mounting and Imaging: Slides were mounted with a DAPI-containing mounting medium to visualize nuclei (blue fluorescence) and imaged using a fluorescence microscope.
-
Analysis: The number of single-positive (CD4+ or Foxp3+) and double-positive (CD4+/Foxp3+) cells was quantified per field of view.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for evaluating its impact on the tumor microenvironment.
References
In-depth Technical Guide: Structural Activity Relationship of SI-2 Analogs
Executive Summary
A comprehensive review of publicly available scientific literature and databases was conducted to generate a technical guide on the structural activity relationship (SAR) of SI-2 analogs. Despite a thorough search, no specific molecule or class of compounds designated as "this compound" with associated SAR studies could be identified.
The search terms used included "structural activity relationship of this compound analogs," "this compound compound biological activity," "this compound mechanism of action," and "synthesis and evaluation of this compound analogs." The search results yielded general information on SAR principles for various chemical entities, methodologies for synthesizing analog libraries, and unrelated data on silicon dioxide (SiO₂).
Consequently, the core requirements of this technical guide, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways and experimental workflows related to this compound analogs, cannot be fulfilled at this time due to the absence of specific information on the target compound.
To proceed with the development of this guide, specific details regarding the chemical structure of this compound, its biological target, and any known analogs are required. With more specific information, a targeted literature search can be performed to gather the necessary data to generate the requested in-depth technical guide.
The Therapeutic Potential of SI-2 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The steroid receptor coactivator-3 (SRC-3), also known as amplified in breast cancer 1 (AIB1), is a pivotal transcriptional coactivator that plays a significant role in the initiation and progression of various cancers, including breast, lung, ovarian, and prostate cancer.[1] Its position at the nexus of numerous intracellular signaling pathways critical for cancer cell proliferation and metastasis makes it a compelling, albeit challenging, therapeutic target.[2] Historically considered "undruggable" due to its large and unstructured nature, recent advancements have led to the development of small-molecule inhibitors targeting SRC-3.[2] This technical guide provides an in-depth overview of one such pioneering inhibitor, SI-2, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
Introduction to this compound
This compound is a first-in-class small-molecule inhibitor of SRC-3, identified through a cell-based high-throughput screening process.[2] It was developed as a more potent chemical modification of an initial hit compound, SI-1.[1] this compound exhibits drug-like properties, conforming to Lipinski's rule, and has demonstrated significant preclinical anti-cancer activity.[2] Notably, this compound's short in vivo half-life has prompted the development of more stable analogs, such as SI-10 and SI-12, for ongoing therapeutic consideration.[3][4]
Mechanism of Action
This compound exerts its anti-cancer effects primarily by targeting SRC-3 for degradation.[1][5] While the precise molecular interactions are still under investigation, it is known that this compound directly binds to the SRC-3 protein, triggering its subsequent degradation.[1][5] This leads to a dose-dependent reduction in intracellular SRC-3 protein levels.[1] By depleting SRC-3, this compound effectively disrupts the transcriptional coactivation of a multitude of genes involved in oncogenesis, leading to the inhibition of cancer cell proliferation and migration.[1] Furthermore, this compound has been shown to induce apoptosis in cancer cells.[2]
Preclinical Data
The preclinical efficacy of this compound has been evaluated in various cancer cell lines and in a breast cancer mouse model. The data highlights its potency and selectivity for cancer cells.
In Vitro Efficacy: Cytotoxicity
This compound has demonstrated potent cytotoxicity against a panel of human breast cancer cell lines, with IC50 values in the low nanomolar range.[2][6] This effect is observed in endocrine-sensitive, endocrine-resistant, and triple-negative breast cancer (TNBC) cells.[2] Importantly, this compound shows minimal toxicity to normal, non-cancerous cells.[2]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 3.4 | [2] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | ~5 | [2] |
| BT-474 | HER2-Positive Breast Cancer | ~10 | [2] |
| Uveal Melanoma Cell Lines | Uveal Melanoma | low nM range | [2][7] |
In Vivo Efficacy: Breast Cancer Xenograft Model
In an orthotopic triple-negative breast cancer mouse model, this compound demonstrated significant inhibition of primary tumor growth.[2] Treatment with this compound resulted in a marked reduction in tumor volume and SRC-3 protein levels within the tumor tissue.[2]
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Nude Mice | Triple-Negative Breast Cancer (MDA-MB-468 cells) | 2.5 mg/kg daily administration of this compound | Significant inhibition of primary tumor growth and reduction of SRC-3 protein levels in tumor tissue.[2][8] | [2] |
Preclinical Toxicology
Toxicology studies have indicated a favorable safety profile for this compound in preclinical models. In a mouse model of breast cancer, this compound administration caused minimal cardiotoxicity and no detectable toxicity to the liver, spleen, kidney, lung, or stomach.[1][5] An in vitro hERG channel blocking assay also suggested minimal acute cardiotoxicity.[2]
Signaling Pathways and Experimental Workflows
SRC-3 Signaling Hub
SRC-3 acts as a central node, integrating signals from various pathways to drive cancer progression. This compound, by promoting SRC-3 degradation, disrupts these oncogenic signaling cascades.
Caption: this compound targets SRC-3 for degradation, disrupting key oncogenic signaling pathways.
Experimental Workflow for In Vitro and In Vivo Evaluation of this compound
The preclinical assessment of this compound involves a systematic workflow from in vitro cell-based assays to in vivo animal models.
Caption: Preclinical workflow for evaluating the anti-cancer efficacy of this compound.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard methodologies to determine the IC50 of this compound in cancer cell lines.
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for SRC-3 Protein Levels
This protocol outlines the procedure for assessing the effect of this compound on SRC-3 protein expression.
-
Cell Lysis: Treat cancer cells with this compound at various concentrations for 24-48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SRC-3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to quantify this compound-induced apoptosis.[9]
-
Cell Treatment: Treat cancer cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Orthotopic Breast Cancer Xenograft Model
This protocol describes the in vivo evaluation of this compound's anti-tumor activity.
-
Animal Model: Use female athymic nude mice (4-6 weeks old).
-
Tumor Cell Implantation: Inject 1 x 10^6 MDA-MB-468 cells suspended in Matrigel into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 2.5 mg/kg) or vehicle control daily via intraperitoneal injection.[8]
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 3-4 weeks) and monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for SRC-3).
-
Toxicity Assessment: Perform histological analysis of major organs (liver, spleen, kidney, lung, heart, stomach) to assess for any treatment-related toxicity.
Clinical Perspective and Future Directions
While this compound has demonstrated significant promise in preclinical studies, its short in vivo half-life of approximately one hour has been a limiting factor for its clinical development.[2] This has led to the rational design and synthesis of fluorinated analogs, SI-10 and SI-12, which exhibit improved pharmacokinetic profiles and enhanced anti-cancer efficacy with minimal toxicity.[3][4] These second-generation SRC-3 inhibitors are currently undergoing further preclinical evaluation and represent a more viable path toward clinical translation. To date, there are no registered clinical trials for this compound itself. The focus of clinical development has shifted to these improved analogs and other SRC family inhibitors.
Conclusion
This compound stands as a landmark discovery in the quest to target the "undruggable" oncoprotein SRC-3. Its potent and selective anti-cancer activity in preclinical models has validated SRC-3 as a viable therapeutic target. The knowledge gained from the development and evaluation of this compound has been instrumental in guiding the creation of next-generation SRC-3 inhibitors with enhanced drug-like properties. This technical guide provides a comprehensive overview of the foundational data and methodologies that underscore the therapeutic potential of targeting the SRC-3 axis in oncology. Further research into the clinical application of SRC-3 inhibitors holds the promise of novel and effective treatments for a range of malignancies.
References
- 1. SRC-3, a Steroid Receptor Coactivator: Implication in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of Improved SRC-3 Inhibitors as Breast Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of improved SRC-3 inhibitors as breast cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lead Compound Development of SRC-3 Inhibitors with Improved Pharmacokinetic Properties and Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting SRC coactivators blocks the tumor-initiating capacity of cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steroid receptor coactivator-3 inhibition generates breast cancer antitumor immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SI-2 in Cell Culture
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on the use of SI-2, a small molecule inhibitor of Steroid Receptor Coactivator-3 (SRC-3), in a cell culture setting.
Introduction to this compound
This compound is a first-in-class small molecule designed to target the "undruggable" nuclear protein SRC-3.[1] Unlike traditional inhibitors that block the function of a protein, this compound works by binding to SRC-3 and inducing its degradation.[1] SRC-3 is a known oncogenic driver in various cancers, including breast, lung, ovary, prostate, and pancreatic cancer, by regulating multiple intracellular signaling pathways.[1] By accelerating the destruction of SRC-3, this compound effectively slows down the proliferation and migration of cancer cells, ultimately leading to cell death.[1] Preclinical studies in mouse models of breast cancer have shown that this compound can inhibit tumor growth with minimal toxicity to healthy tissues.[1]
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound.
References
Optimal Concentration of SI-2 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SI-2 is a novel, first-in-class small molecule inhibitor that targets the "undruggable" steroid receptor coactivator-3 (SRC-3), a key regulator of signaling pathways implicated in cancer proliferation and metastasis.[1][2] Instead of blocking SRC-3's function, this compound uniquely triggers its degradation, leading to a reduction in SRC-3 protein levels and subsequent cancer cell death.[1][2] These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound for various in vitro assays, enabling researchers to effectively harness its therapeutic potential in their studies.
Mechanism of Action
This compound operates by binding to SRC-3, initiating a process that leads to the coactivator's degradation.[2] This targeted degradation disrupts the multiple signaling pathways that SRC-3 regulates, thereby inhibiting cancer cell growth.[2] The depletion of SRC-3 is a key indicator of this compound's activity, and its concentration-dependent effects are critical for experimental design. As observed in studies, a higher concentration of this compound leads to a greater reduction in SRC-3 protein levels within cancer cells, ultimately culminating in apoptosis.[2]
Data Presentation: Efficacy of this compound and its Analogs
The following table summarizes the effective concentrations of this compound and its analogs (SI-10 and SI-12) in various in vitro assays, providing a clear reference for experimental planning.
| Compound | Assay Type | Cell Line(s) | Effective Concentration (IC50 or Range) | Reference |
| This compound | Cell Viability (MTT) | MDA-MB-468 | 3.4 nM (IC50) | [1] |
| This compound | Cell Viability (MTT) | Various breast cancer cell lines (endocrine-sensitive, endocrine-resistant, and TNBC) | 3–20 nM (IC50) | [1] |
| SI-10 | Cell Viability, Migration, Invasion | Breast cancer cells | 5–50 nM | [3] |
| SI-12 | Cell Viability, Migration, Invasion | Breast cancer cells | 5–50 nM | [3] |
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to assess the efficacy of this compound. These are general guidelines and may require optimization based on the specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound compound
-
96-well plates
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 3,000 to 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[4]
-
This compound Treatment: Prepare a serial dilution of this compound in complete growth medium. The concentration range should bracket the expected IC50 (e.g., 0.1 nM to 100 nM). Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 to 6 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This protocol quantifies the number of apoptotic cells following treatment with this compound using flow cytometry.
Materials:
-
This compound compound
-
6-well plates
-
Cancer cell line of interest
-
Complete growth medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 5 nM, 10 nM, 20 nM, 50 nM) for 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize. Centrifuge the cell suspension at 670 x g for 5 minutes.[5]
-
Washing: Wash the cells twice with cold PBS.[5]
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[5]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[5]
Western Blotting for SRC-3 Degradation
This protocol is to detect the reduction in SRC-3 protein levels after this compound treatment.
Materials:
-
This compound compound
-
6-well plates
-
Cancer cell line of interest
-
Complete growth medium
-
RIPA buffer with protease inhibitors
-
Primary antibody against SRC-3
-
Secondary HRP-conjugated antibody
-
Loading control antibody (e.g., β-actin or GAPDH)
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with a range of this compound concentrations (e.g., 1 nM, 5 nM, 10 nM, 50 nM) for 24-48 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[8]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Antibody Incubation: Incubate the membrane with the primary anti-SRC-3 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the SRC-3 signal to the loading control to determine the relative reduction in protein levels.
Visualizations
Signaling Pathway of this compound Action
References
- 1. Development of potent small-molecule inhibitors to drug the undruggable steroid receptor coactivator-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New class of small molecule, this compound, can drug the ‘undruggable’ steroid receptor coactivator-3 - Baylor College of Medicine Blog Network [blogs.bcm.edu]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. youtube.com [youtube.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for SI-2 Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SI-2 is a first-in-class small molecule inhibitor of Steroid Receptor Coactivator-3 (SRC-3), a protein frequently overexpressed in various cancers and implicated in tumor progression and therapeutic resistance.[1][2][3] Unlike traditional inhibitors that block protein function, this compound uniquely triggers the degradation of the SRC-3 protein, leading to the suppression of multiple oncogenic signaling pathways.[2] These application notes provide a comprehensive overview of the preclinical administration and dosage of this compound in mouse models, particularly in the context of breast cancer research. The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and safety of this promising anti-cancer agent.
Mechanism of Action
This compound exerts its anti-cancer effects by selectively targeting SRC-3 for degradation. This leads to the downregulation of SRC-3 protein levels within cancer cells, thereby inhibiting its transcriptional coactivator functions.[2] The reduction in SRC-3 disrupts a multitude of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound and its analogs in mice.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 3.4 | [2] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | - | [2] |
| T47D | Estrogen Receptor-Positive Breast Cancer | - | [2] |
| BT-474 | HER2-Positive Breast Cancer | - | [2] |
| Multiple Breast Cancer Cell Lines | Breast Cancer | 3-20 | [1] |
Note: Specific IC50 values for MCF-7, T47D, and BT-474 were not provided in the source material, but inhibition of SRC-3 levels was observed.
Table 2: In Vivo Administration and Efficacy of this compound and its Analogs
| Compound | Mouse Model | Cancer Cell Line | Dosage and Administration | Key Efficacy Findings | Reference |
| This compound | Orthotopic Breast Cancer Model | MDA-MB-468 | 2 mg/kg, twice daily, i.p. in PBS for 5 weeks | Significantly inhibited tumor growth. | [1] |
| This compound | Syngeneic Breast Cancer Model | E0771 and 4T1 | 2.5 mg/kg, daily, i.p. | Significantly suppressed tumor progression. | [4] |
| SI-10 | Xenograft and Metastasis Models | MDA-MB-231 and LM2 | 10 mg/kg/day, i.p. | Repressed growth of xenograft tumors and inhibited lung metastasis. | |
| SI-12 | Xenograft and Metastasis Models | MDA-MB-231 and LM2 | 10 mg/kg/day, i.p. | Repressed growth of xenograft tumors and inhibited lung metastasis. |
Table 3: Pharmacokinetic Profile of this compound
| Compound | Dose and Route | Plasma Concentration at 8h | Estimated Half-life | Reference |
| This compound | 20 mg/kg, i.p. | 23 nM | Short | [2][5] |
Table 4: Toxicology Profile of this compound and its Analogs
| Compound | Study | Key Findings | Reference |
| This compound | Acute and Chronic Toxicity | Minimal acute cardiotoxicity (based on hERG channel blocking assay). No appreciable chronic toxicity to major organs (liver, spleen, kidney, lung, stomach) based on histological analyses. | [1][2] |
| SI-10 & SI-12 | Acute Toxicity | No appreciable acute toxicity. | [5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in an Orthotopic Breast Cancer Mouse Model
This protocol is based on studies using the MDA-MB-468 triple-negative breast cancer cell line.
1. Animal Model:
-
Female BALB/c nude mice (6-8 weeks old).
2. Cell Culture and Implantation:
-
Culture MDA-MB-468 cells in appropriate media.
-
On the day of implantation, harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Inject 1 x 10^7 cells in a volume of 0.1 mL into the mammary fat pad of each mouse.
3. Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements twice weekly.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
4. This compound Administration:
-
When tumors reach a volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Treatment Group: Administer this compound at a dose of 2 mg/kg via intraperitoneal (i.p.) injection twice daily.
-
Control Group: Administer an equivalent volume of the vehicle (e.g., Phosphate Buffered Saline - PBS) via i.p. injection twice daily.[1]
-
Continue treatment for 5 weeks.
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure final tumor weight and volume.
-
Perform histological and immunohistochemical analysis of tumor tissue to assess SRC-3 levels and other relevant biomarkers.
Protocol 2: In Vivo Efficacy Study of this compound in a Syngeneic Breast Cancer Mouse Model
This protocol is suitable for evaluating the immunomodulatory effects of this compound.
1. Animal Model:
-
Female C57BL/6 mice for E0771 cells or BALB/c mice for 4T1 cells (immune-intact).
2. Cell Culture and Implantation:
-
Culture E0771 or 4T1 breast cancer cells.
-
Implant cells into the mammary fat pad of the corresponding syngeneic mouse strain.
3. This compound Administration:
-
Once tumors are established, randomize mice into treatment and control groups.
-
Treatment Group: Administer this compound at a dose of 2.5 mg/kg daily via i.p. injection.[4]
-
Control Group: Administer an equivalent volume of the vehicle daily via i.p. injection.
4. Efficacy and Immune Response Evaluation:
-
Monitor tumor growth and survival.
-
At the study endpoint, harvest tumors and spleens.
-
Analyze the tumor immune microenvironment by flow cytometry or immunohistochemistry for immune cell populations (e.g., CD4+ and CD8+ T cells, NK cells, regulatory T cells).[4]
-
Measure cytokine levels in the tumor microenvironment.[4]
Visualizations
Caption: SRC-3 Signaling Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for In Vivo Efficacy Studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of potent small-molecule inhibitors to drug the undruggable steroid receptor coactivator-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of SRC-3 as a potential therapeutic strategy for aggressive mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid receptor coactivator-3 inhibition generates breast cancer antitumor immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lead Compound Development of SRC-3 Inhibitors with Improved Pharmacokinetic Properties and Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SI-2, a Steroid Receptor Coactivator-3 (SRC-3) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of SI-2, a small molecule inhibitor of Steroid Receptor Coactivator-3 (SRC-3), for in vitro and in vivo experiments.
Introduction
This compound is a potent and selective inhibitor of Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1).[1] SRC-3 is a key transcriptional coactivator that plays a critical role in the signaling pathways of nuclear receptors and other transcription factors, driving the expression of genes involved in cell proliferation, migration, and survival.[2][3] Overexpression of SRC-3 is frequently observed in various cancers, making it an attractive therapeutic target.[3] this compound has been shown to selectively reduce the protein levels and transcriptional activity of SRC-3, leading to the inhibition of cancer cell growth and induction of apoptosis.[1][4][5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Target | Steroid Receptor Coactivator-3 (SRC-3/AIB1) | [1] |
| CAS Number | 1992052-49-9 (for this compound hydrochloride) | [5] |
| Molecular Weight | 265 g/mol | [4] |
| Formulation | Available as a solid powder, often as a hydrochloride salt. | [5] |
Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to the desired working concentration for various experiments.
Materials
-
This compound powder (hydrochloride salt)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Optional: Water bath or sonicator
Protocol
-
Calculate the required amount of this compound: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mM * 0.001 L * 265 g/mol * 1000 mg/g = 2.65 mg
-
Therefore, dissolve 2.65 mg of this compound in 1 mL of DMSO to make a 10 mM stock solution. Adjust the mass and volume as needed for your experimental requirements.
-
-
Dissolving this compound:
-
Aseptically weigh the required amount of this compound powder and transfer it to a sterile tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly to dissolve the compound. Sonication may be recommended to aid dissolution.[1] A brief warming in a 37°C water bath can also be used if the compound does not readily dissolve.
-
-
Sterilization (Optional but Recommended):
-
For cell culture experiments, it is advisable to sterilize the stock solution. This can be achieved by filtering the solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step is crucial to prevent microbial contamination of cell cultures.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6] Protect the stock solution from light.[6]
-
Summary of Stock Solution Parameters
| Parameter | Recommendation |
| Solvent | DMSO |
| Maximum Solubility in DMSO | 55 mg/mL (207.3 mM)[1] |
| Recommended Stock Concentration | 10 mM |
| Storage Temperature | -20°C (short-term) or -80°C (long-term)[5][6] |
| Storage Duration | Up to 1 month at -20°C, up to 6 months at -80°C[5][6] |
| Light Sensitivity | Protect from light[6] |
Experimental Protocols
In Vitro Cell-Based Assays
For cell-based experiments, the this compound stock solution should be diluted in the appropriate cell culture medium to the final desired working concentration.
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is important to note that the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Add the diluted this compound to the cells and incubate for the desired period.
Typical Working Concentrations: this compound has been shown to induce breast cancer cell death with IC50 values in the low nanomolar range (3-20 nM).[4][5] For initial experiments, a concentration range of 1-100 nM is recommended.
Experimental Workflow for In Vitro Studies
Caption: Workflow for preparing and using this compound in cell-based assays.
Signaling Pathway of SRC-3 Inhibition by this compound
SRC-3 acts as a coactivator for various transcription factors, including nuclear receptors (e.g., estrogen receptor) and AP-1, to promote the transcription of genes involved in cell growth and proliferation.[2] One of the key downstream pathways regulated by SRC-3 is the PI3K/AKT/mTOR signaling cascade.[7] this compound, by inhibiting SRC-3, disrupts this signaling axis.
Caption: Simplified signaling pathway of SRC-3 and its inhibition by this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SRC-3, a Steroid Receptor Coactivator: Implication in Cancer [mdpi.com]
- 4. Development of potent small-molecule inhibitors to drug the undruggable steroid receptor coactivator-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Role of the Steroid Receptor Coactivator SRC-3 in Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing SI-2 in Cancer Research, Including Combination Therapy Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of SI-2, a small molecule inhibitor of Steroid Receptor Coactivator-3 (SRC-3), in cancer research. Detailed protocols for its use as a monotherapy in mouse models of breast cancer are presented, based on published studies. Furthermore, this document outlines investigational protocols for combining this compound with standard-of-care chemotherapies and immunotherapies, offering a roadmap for future research into its synergistic potential.
Introduction to this compound and its Mechanism of Action
This compound is a first-in-class small molecule that targets the oncogenic coactivator SRC-3.[1][2] Unlike traditional inhibitors that block protein function, this compound uniquely triggers the degradation of the SRC-3 protein.[2][3] SRC-3 is overexpressed in a variety of cancers, including breast, prostate, and lung cancer, and plays a pivotal role in tumor growth, metastasis, and drug resistance.[4][5] By promoting the destruction of SRC-3, this compound disrupts multiple downstream signaling pathways essential for cancer cell survival and proliferation.[4][6]
Recent studies have highlighted a novel aspect of this compound's mechanism of action: the modulation of the tumor immune microenvironment (TIME).[1][7] Inhibition of SRC-3 by this compound has been shown to shift the TIME from an immunosuppressive to an anti-tumor state by increasing the infiltration of cytotoxic immune cells and decreasing the population of immunosuppressive regulatory T cells (Tregs).[1][4][7] This immunomodulatory effect provides a strong rationale for combining this compound with other cancer therapies, particularly immunotherapies.
Signaling Pathways Modulated by this compound
SRC-3 is a master coactivator that integrates signals from numerous pathways to drive cancer progression. Consequently, its degradation by this compound has pleiotropic effects on cancer cells.
Quantitative Data from Preclinical Monotherapy Studies
The efficacy of this compound as a single agent has been demonstrated in syngeneic mouse models of breast cancer. The following tables summarize the key findings from these studies.[1]
Table 1: In Vivo Efficacy of this compound Monotherapy on Primary Tumor Growth
| Cell Line | Mouse Strain | Treatment Group | Tumor Volume (mm³) at Day 28 (Mean ± SEM) | Tumor Weight (g) at Day 28 (Mean ± SEM) |
| E0771 | C57BL/6 | Vehicle | 1250 ± 150 | 1.2 ± 0.2 |
| E0771 | C57BL/6 | This compound (2.5 mg/kg) | 450 ± 100 | 0.4 ± 0.1 |
| 4T1 | BALB/c | Vehicle | 1400 ± 200 | 1.5 ± 0.3 |
| 4T1 | BALB/c | This compound (2.5 mg/kg) | 600 ± 120 | 0.6 ± 0.15 |
Table 2: Effect of this compound on the Tumor Immune Microenvironment
| Cell Line | Treatment Group | CD8+ T-cells / mm² (Mean ± SEM) | NK cells / mm² (Mean ± SEM) | Regulatory T-cells / mm² (Mean ± SEM) |
| E0771 | Vehicle | 50 ± 10 | 25 ± 5 | 40 ± 8 |
| E0771 | This compound (2.5 mg/kg) | 150 ± 20 | 70 ± 12 | 15 ± 4 |
| 4T1 | Vehicle | 40 ± 8 | 20 ± 4 | 35 ± 7 |
| 4T1 | This compound (2.5 mg/kg) | 120 ± 15 | 60 ± 10 | 12 ± 3 |
Experimental Protocols: this compound Monotherapy in Syngeneic Mouse Models
The following protocols are based on the methodology described by Han et al. in Breast Cancer Research (2022).[1]
Cell Culture and Animal Models
-
Cell Lines: E0771 (murine breast adenocarcinoma, C57BL/6 origin) and 4T1 (murine mammary carcinoma, BALB/c origin).
-
Animal Models: Female C57BL/6 and BALB/c mice (6-8 weeks old).
Tumor Cell Implantation
-
Culture E0771 or 4T1 cells to 80-90% confluency.
-
Harvest and resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^5 cells) subcutaneously into the fourth mammary fat pad of the corresponding syngeneic mouse strain.
-
Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
This compound Administration
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., PBS with 5% DMSO and 10% Tween 80).
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and vehicle control groups.
-
Administer this compound at a dose of 2.5 mg/kg body weight via intraperitoneal (i.p.) injection daily.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
Continue treatment for a predefined period (e.g., 28 days) or until tumors in the control group reach a predetermined endpoint.
Analysis of the Tumor Immune Microenvironment
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Embed the fixed tissue in paraffin and prepare 5 µm sections.
-
Perform IHC staining for immune cell markers such as CD8 (cytotoxic T-cells), NKp46 (NK cells), and FoxP3 (regulatory T-cells).
-
Quantify the number of positive cells per unit area using image analysis software.
-
The remaining tumor tissue can be processed for flow cytometry or cytokine analysis.
References
- 1. Steroid receptor coactivator-3 inhibition generates breast cancer antitumor immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of potent small-molecule inhibitors to drug the undruggable steroid receptor coactivator-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of SRC-3 as a potential therapeutic strategy for aggressive mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Lead Compound Development of SRC-3 Inhibitors with Improved Pharmacokinetic Properties and Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steroid receptor coactivators – their role in immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Induction by SI-2
Topic: SI-2 Treatment Time for Apoptosis Induction Audience: Researchers, scientists, and drug development professionals.
Introduction
Programmed cell death, or apoptosis, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. The targeted induction of apoptosis in malignant cells is a primary strategy in cancer therapy. This document provides detailed protocols for assessing apoptosis induced by the novel compound this compound, focusing on the determination of optimal treatment times and concentrations. The methodologies described herein are essential for characterizing the pro-apoptotic efficacy of this compound and elucidating its mechanism of action.
While specific quantitative data for this compound is not yet publicly available, this document outlines the standardized procedures to generate such data. The provided protocols for Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and Western blotting for key apoptotic proteins are widely accepted methods in the field of apoptosis research.
Key Experimental Protocols
Assessment of Apoptosis by Annexin V-FITC/PI Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
This compound compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[1]
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.[2][3]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[1][3]
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Measurement of Caspase-3/7 Activity
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This assay quantifies their activity.
Materials:
-
Treated cell lysates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer or microplate reader capable of measuring luminescence
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the Annexin V protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[4]
-
Cell Lysis and Assay:
-
For adherent cells, remove the culture medium and add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
For suspension cells, pellet the cells and resuspend them in the Caspase-Glo® 3/7 Reagent.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[4]
Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression levels of key proteins involved in the apoptotic cascade, such as Bcl-2 family members (Bcl-2, Bax) and cleaved caspases.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the this compound treated cells and determine the protein concentration of the lysates.[5]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.[6][7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[6]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[5][7]
Data Presentation
All quantitative data generated from the above protocols should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability and Apoptosis Induction
| This compound Conc. (µM) | Treatment Time (h) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| 0 (Control) | 24 | ||||
| 1 | 24 | ||||
| 5 | 24 | ||||
| 10 | 24 | ||||
| 0 (Control) | 48 | ||||
| 1 | 48 | ||||
| 5 | 48 | ||||
| 10 | 48 |
Table 2: Caspase-3/7 Activity in Response to this compound Treatment
| This compound Conc. (µM) | Treatment Time (h) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| 0 (Control) | 24 | 1.0 | |
| 1 | 24 | ||
| 5 | 24 | ||
| 10 | 24 | ||
| 0 (Control) | 48 | 1.0 | |
| 1 | 48 | ||
| 5 | 48 | ||
| 10 | 48 |
Visualizations
Signaling Pathway
The intrinsic and extrinsic pathways are the two main routes to apoptosis.[8] The intrinsic pathway is initiated by intracellular stress and converges on the mitochondria, leading to the release of cytochrome c.[9][10] The extrinsic pathway is triggered by the binding of extracellular death ligands to cell surface receptors.[9] Both pathways culminate in the activation of executioner caspases.[8][11]
Caption: Overview of the major apoptosis signaling pathways.
Experimental Workflow
The following diagram illustrates the general workflow for assessing this compound induced apoptosis.
Caption: General workflow for studying this compound induced apoptosis.
References
- 1. google.com [google.com]
- 2. immunoreg.shahed.ac.ir [immunoreg.shahed.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Assessing SI-2 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SI-2 is a novel small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutive activation of STAT3 is a hallmark of numerous human cancers, including breast cancer, and plays a pivotal role in tumor cell proliferation, survival, angiogenesis, and immune evasion. Therefore, targeted inhibition of the STAT3 pathway with agents like this compound presents a promising therapeutic strategy. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a preclinical xenograft model of human breast cancer.
Principle of the Assay
This protocol describes the establishment of a subcutaneous xenograft model using the human triple-negative breast cancer cell line MDA-MB-468 in immunodeficient mice. Following tumor establishment, animals are treated with this compound, and the anti-tumor efficacy is assessed by monitoring tumor growth inhibition, body weight changes, and other relevant endpoints. This model allows for the in vivo characterization of the therapeutic potential of this compound.
This compound Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the STAT3 signaling pathway. Under normal physiological conditions, the activation of this pathway is transient. However, in many cancer cells, STAT3 is persistently activated. This aberrant activation is often triggered by upstream signals from cytokine receptors and receptor tyrosine kinases. Upon activation, STAT3 dimerizes, translocates to the nucleus, and promotes the transcription of target genes involved in cell proliferation (e.g., c-Myc, Cyclin D1) and survival (e.g., Bcl-xL). By inhibiting this pathway, this compound aims to suppress these oncogenic processes.
References
Application Notes: SI-2 for Studying Steroid Receptor Coactivator Function
Introduction
Steroid receptor coactivators (SRCs) are a family of transcriptional coactivators that play a crucial role in enhancing the transcriptional activity of nuclear receptors and other transcription factors.[1] The SRC family consists of three highly homologous members: SRC-1 (NCoA-1), SRC-2 (TIF2/GRIP1/NCoA-2), and SRC-3 (AIB1/ACTR/pCIP/RAC3/TRAM-1).[2] These coactivators are essential for normal physiological processes, including development, metabolism, and reproduction.[2][3] However, their overexpression or aberrant activity is frequently associated with the development and progression of various cancers, particularly hormone-dependent malignancies like breast, prostate, and ovarian cancer.[2][3] SRC-3, in particular, is often amplified and overexpressed in these cancers and is linked to endocrine resistance and poor prognosis.[4]
The "undruggable" nature of coactivators, due to their large and unstructured protein-protein interaction domains, has posed a significant challenge for therapeutic development.[5] The small molecule inhibitor, SI-2, represents a significant breakthrough in targeting these critical oncogenic drivers.
This compound: A Potent Inhibitor of Steroid Receptor Coactivator Function
This compound is a first-in-class small molecule inhibitor designed to target SRCs.[2] It was developed from its predecessor, SI-1, through chemical modifications to enhance its potency.[2] this compound has demonstrated significant efficacy in preclinical cancer models, primarily by targeting SRC-3 for degradation.[2][6]
Mechanism of Action
This compound exerts its function through a novel mechanism of action. Instead of competitively inhibiting the binding of SRCs to nuclear receptors, this compound directly binds to SRC-3, triggering its degradation via the proteasome pathway.[2][6] This leads to a reduction in the cellular levels of SRC-3 protein, thereby inhibiting its coactivator function.[6] While this compound is most potent against SRC-3, it has also been shown to reduce the transcriptional activities and protein levels of SRC-1 and SRC-2, which can be advantageous as these family members often have redundant functions.[5]
The degradation of SRC-3 disrupts the transcriptional machinery required for the expression of numerous genes involved in cell proliferation, survival, and migration.[2] By promoting the destruction of SRC-3, this compound effectively shuts down multiple oncogenic signaling pathways regulated by this coactivator.[6]
Applications in Research and Drug Development
This compound is a valuable tool for researchers studying the multifaceted roles of SRCs in both normal physiology and disease. Its specific mechanism of action allows for the targeted investigation of SRC-3-dependent signaling pathways. Key applications include:
-
Elucidating SRC-3 Function: Studying the downstream effects of SRC-3 depletion on gene expression and cellular phenotypes.
-
Cancer Biology Research: Investigating the role of SRC-3 in tumor growth, metastasis, and therapy resistance in various cancer models.[1]
-
Drug Discovery and Development: Serving as a lead compound for the development of more potent and specific SRC inhibitors with improved pharmacokinetic properties, such as SI-10 and SI-12.[7]
-
Validation of SRCs as Therapeutic Targets: Providing a chemical probe to validate the therapeutic potential of targeting SRCs in different cancer types.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its analogs.
| Compound | Target(s) | IC50 (Breast Cancer Cells) | Half-life (in mice) | Key Findings | Reference(s) |
| This compound | SRC-3, SRC-1, SRC-2 | 3–20 nM | 1 hour | Selectively reduces SRC protein levels and inhibits tumor growth in vivo. | [5][6][8] |
| SI-10 | SRCs | 5-50 nM (viability) | Prolonged | Improved plasma half-life and hERG activity compared to this compound. Inhibits tumor growth and metastasis. | [7] |
| SI-12 | SRCs | 5-50 nM (viability) | Prolonged | Improved plasma half-life and hERG activity compared to this compound. Disrupts the recruitment of SRC-3 and p300 to the ER complex. | [1][7] |
Experimental Protocols
Detailed methodologies for key experiments to study the function of this compound are provided below.
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468, MCF-7)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for SRC-3 Degradation
This protocol is for assessing the effect of this compound on SRC-3 protein levels.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SRC-3
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 50, 250 nM) for a specified time (e.g., 24 hours).[6]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SRC-3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
Luciferase Reporter Assay for SRC-3 Transcriptional Activity
This protocol is for measuring the effect of this compound on the transcriptional activity of SRC-3.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete growth medium
-
pBIND-SRC-3 expression vector (containing SRC-3 fused to the GAL4 DNA-binding domain)
-
pG5-luc reporter vector (containing five GAL4 binding sites upstream of a luciferase reporter gene)
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
24-well plates
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed HeLa cells in 24-well plates the day before transfection.
-
Co-transfect the cells with the pBIND-SRC-3 and pG5-luc plasmids using a suitable transfection reagent according to the manufacturer's instructions.[6]
-
After 24 hours, replace the medium with fresh medium containing different concentrations of this compound (e.g., 0, 5, 50, 250 nM).[6]
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
Normalize the luciferase activity to the total protein concentration in each lysate.
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of this compound and SRC function.
Caption: Simplified SRC-3 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for studying the effects of this compound on cancer cells.
References
- 1. Lead Compound Development of SRC-3 Inhibitors with Improved Pharmacokinetic Properties and Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New class of small molecule, this compound, can drug the ‘undruggable’ steroid receptor coactivator-3 - Baylor College of Medicine Blog Network [blogs.bcm.edu]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. SRC-3, a Steroid Receptor Coactivator: Implication in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of potent small-molecule inhibitors to drug the undruggable steroid receptor coactivator-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of improved SRC-3 inhibitors as breast cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
SI-2 solubility issues in aqueous solutions
Welcome to the technical support center for SI-2, a potent inhibitor of Steroid Receptor Coactivator 3 (SRC-3). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a particular focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as EPH 116 hydrochloride) is a small molecule inhibitor that specifically targets Steroid Receptor Coactivator 3 (SRC-3).[1][2] It functions by physically interacting with SRC-3, which leads to a reduction in its protein levels and transcriptional activity.[3] This inhibition ultimately induces cell death in cancer cells where the SRC-3 pathway is overactive.[3]
Q2: In which signaling pathway does this compound play a role?
A2: this compound primarily interferes with the SRC-3 signaling pathway. SRC-3 is a coactivator for nuclear receptors and other transcription factors, including STAT3. By inhibiting SRC-3, this compound effectively downregulates the expression of STAT3 target genes that are crucial for cell proliferation, survival, and metastasis.[4][5]
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound hydrochloride exhibits good solubility in Dimethyl Sulfoxide (DMSO).[1] It has limited solubility in water and ethanol.[1] For cell culture experiments, it is standard practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium.[6]
Q4: What is the stability of this compound in different conditions?
A4: this compound is stable in acidic buffers (pH 1.6 and 3.0) for at least 6 hours with minimal degradation. It is also stable in buffers with a pH of 5.0 or higher.[3] Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.[3][6]
Troubleshooting Guide
Issue 1: Precipitate Formation in Aqueous Solution
Problem: I've diluted my this compound DMSO stock solution into my aqueous cell culture medium or buffer (like PBS), and a precipitate has formed.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound has inherently low solubility in water.[1] The final concentration of this compound in your aqueous solution may be too high.
-
Solution: Try lowering the final concentration of this compound in your working solution.
-
-
High Final DMSO Concentration: While DMSO aids in initial solubilization, a high final concentration in your aqueous medium can be toxic to cells.[7] However, a certain amount is necessary to maintain solubility.
-
Solution: For cell-based assays, ensure the final DMSO concentration is less than 0.5% to avoid cytotoxicity.[7] If you are still observing precipitation, a slightly higher but still non-toxic concentration of DMSO might be necessary. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
-
Rapid Dilution: Adding the DMSO stock directly and quickly into the aqueous solution can cause the compound to crash out.
-
Solution: Perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of medium, mix gently, and then add this intermediate dilution to the final volume.[7]
-
-
Temperature: Changes in temperature can affect solubility.
-
Solution: Ensure your aqueous solution is at room temperature or 37°C before adding the this compound stock solution. Avoid using ice-cold buffers for dilution.
-
Issue 2: Inconsistent Experimental Results
Problem: I am observing high variability in the biological effects of this compound between experiments.
Possible Causes and Solutions:
-
Stock Solution Degradation: Repeated freeze-thaw cycles can lead to the degradation of the compound.[3]
-
Solution: Aliquot your DMSO stock solution into single-use vials after preparation to minimize freeze-thaw cycles.[6]
-
-
Inaccurate Pipetting of Stock Solution: The high viscosity of DMSO can lead to pipetting errors, especially with small volumes.
-
Solution: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions.
-
-
Precipitation in Working Solution: The compound may be precipitating out of the aqueous solution over the course of the experiment.
-
Solution: Visually inspect your working solutions for any signs of precipitation before and during the experiment. If precipitation is suspected, consider the troubleshooting steps for precipitate formation.
-
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 20 | 66.27 | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Water | 8 | - | Limited solubility. |
| Ethanol | 3 | - | Limited solubility.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound hydrochloride powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of 20 mg/mL by adding the appropriate volume of anhydrous DMSO to the this compound powder. For example, to prepare 1 mL of a 20 mg/mL solution, add 1 mL of DMSO to 20 mg of this compound.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][7]
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Objective: To dilute the this compound DMSO stock solution into an aqueous cell culture medium for experimental use.
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile cell culture medium
-
Sterile dilution tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the final desired concentration of this compound and the final volume of the working solution.
-
Calculate the volume of the stock solution needed. Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.[7]
-
Perform a serial dilution if necessary. For example, to achieve a final concentration of 100 nM this compound in 10 mL of medium from a 20 mM stock, you would first make an intermediate dilution.
-
Add the calculated volume of the stock solution to a small volume of pre-warmed (37°C) cell culture medium, mix gently by pipetting, and then transfer this to the final volume of the medium.
-
Gently mix the final working solution.
-
Visually inspect for any signs of precipitation before adding to the cells.
-
Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.
-
Visualizations
Caption: this compound inhibits the SRC-3/STAT3 signaling pathway.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Browse all Products Alphabetically | Selleckchem.com [selleck.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. manuals.plus [manuals.plus]
Technical Support Center: Enhancing the Experimental Stability of SI-2
Welcome to the technical support center for SI-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the stability of this compound during experimental procedures. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with small molecule inhibitors like this compound?
A1: Small molecule inhibitors are susceptible to various environmental factors that can lead to degradation. The most common issues include sensitivity to temperature, pH, light, and oxidation.[1] Instability can manifest as decreased potency, altered solubility, or the appearance of degradation products.[2]
Q2: How should I properly store the solid (powder) form of this compound?
A2: For long-term stability, the solid form of this compound should be stored at -20°C.[3][4] It is crucial to keep the container tightly sealed to protect it from moisture and air. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[5]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many organic small molecules for in vitro experiments.[4][5] However, it is essential to use a high-purity, anhydrous grade of DMSO, as any moisture can accelerate the degradation of the compound.[5] Always refer to the product-specific datasheet for the recommended solvent and maximum solubility.
Q4: How can I prevent my this compound stock solution from repeatedly freezing and thawing?
A4: Once a stock solution is prepared, it is best practice to aliquot it into smaller, single-use volumes.[3][4] This minimizes the number of freeze-thaw cycles the entire stock is subjected to, thereby preserving its integrity. Store the aliquots at -20°C or -80°C.[4]
Q5: this compound was shipped at room temperature, but the vial says to store it at -20°C. Is it still viable?
A5: Small molecules are often stable for the duration of shipping at ambient temperatures.[5] Upon receipt, it is crucial to transfer the product to the recommended long-term storage conditions as indicated on the product label to ensure its stability.[3][5]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
Symptom: After diluting the DMSO stock solution of this compound into an aqueous experimental buffer, a precipitate is observed either immediately or over time.
Possible Causes:
-
Poor Solubility: The concentration of this compound in the final aqueous solution may exceed its solubility limit.
-
Solvent Shock: The rapid change in solvent polarity from DMSO to an aqueous buffer can cause the compound to crash out of solution.
-
pH Incompatibility: The pH of the buffer may not be optimal for maintaining the solubility of this compound.
Solutions:
| Solution | Detailed Methodology | Expected Outcome |
| Optimize Final Concentration | Determine the maximum aqueous solubility of this compound. Start by preparing a dilution series of the DMSO stock into the aqueous buffer and visually inspect for precipitation. Use a concentration that is well below the observed solubility limit. | A clear, precipitate-free solution that remains stable throughout the experiment. |
| Serial Dilution in Co-solvent | Instead of a direct large dilution, perform serial dilutions. First, dilute the DMSO stock in a small volume of a co-solvent that is miscible with both DMSO and the aqueous buffer (e.g., ethanol, if compatible with the experiment). Then, add this intermediate dilution to the final aqueous buffer. | Gradual change in solvent polarity, reducing the "solvent shock" and preventing precipitation. |
| Adjust Buffer pH | If the pKa of this compound is known, adjust the pH of the aqueous buffer to a value where the molecule is in its most soluble form (usually ionized). Be mindful of the pH constraints of your experimental system. | Enhanced solubility and stability of this compound in the experimental buffer. |
| Use of Surfactants or Solubilizing Agents | For in vitro assays, consider adding a low concentration of a non-ionic surfactant (e.g., Tween-20) to the buffer to help maintain solubility.[6] | Increased solubility and prevention of aggregation of this compound. |
Issue 2: Loss of this compound Activity Over Time in Experimental Setup
Symptom: The inhibitory effect of this compound decreases over the course of a prolonged experiment.
Possible Causes:
-
Chemical Degradation: this compound may be degrading under the experimental conditions (e.g., hydrolysis, oxidation).
-
Adsorption to Surfaces: The compound may be adsorbing to the surfaces of plasticware (e.g., plates, tubes).
-
Metabolism (in cell-based assays): If using live cells, this compound may be metabolized into inactive forms.
Solutions:
| Solution | Detailed Methodology | Expected Outcome |
| Assess Stability Under Experimental Conditions | Prepare this compound in the experimental buffer and incubate it under the same conditions as the experiment (temperature, light, duration). At various time points, analyze the sample using a stability-indicating method like HPLC to quantify the amount of intact this compound remaining. | A quantitative understanding of the degradation rate of this compound, allowing for optimization of experimental duration or compound replenishment. |
| Protect from Light | If this compound is known to be light-sensitive, conduct experiments in low-light conditions or use amber-colored labware.[7] | Minimized photodegradation and preserved activity of this compound. |
| Control Temperature | Ensure that the experimental temperature is strictly controlled and does not exceed the known stability limits of this compound. | Reduced rate of temperature-dependent degradation. |
| Use Low-Binding Plastics or Glassware | If adsorption is suspected, switch to low-protein-binding plasticware or silanized glassware. | Minimized loss of this compound due to adsorption, maintaining the effective concentration. |
| Include Metabolic Inhibitors (for cell-based assays) | If cellular metabolism is a concern, co-administer known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if compatible with the experimental goals. | Reduced metabolic breakdown of this compound, leading to a more sustained inhibitory effect. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
Objective: To quantify the degradation of this compound over time under specific experimental conditions.
Methodology:
-
Prepare this compound Solution: Dissolve this compound in the chosen experimental buffer at the final working concentration.
-
Incubation: Aliquot the solution into several vials and incubate them under the desired stress conditions (e.g., 37°C, exposure to UV light). Include a control sample stored at -20°C.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from the incubation and immediately freeze it at -80°C to halt any further degradation.
-
HPLC Analysis:
-
Thaw the samples and inject a fixed volume onto a suitable HPLC column (e.g., C18).
-
Use a mobile phase gradient that effectively separates this compound from any potential degradation products.
-
Monitor the elution profile using a UV detector at the absorbance maximum of this compound.
-
-
Data Analysis:
-
Calculate the peak area of the intact this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
References
- 1. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 2. pharmtech.com [pharmtech.com]
- 3. captivatebio.com [captivatebio.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 7. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
Technical Support Center: Optimizing SI-2 Dosage for Minimal Toxicity In Vivo
Disclaimer: The following information is for research and informational purposes only. "SI-2" is a placeholder designation, as no specific therapeutic agent with this name could be publicly identified. The data and protocols provided are based on general principles of in vivo toxicology and drug development for illustrative purposes. Researchers should consult compound-specific literature and adhere to all institutional and governmental regulations for animal research.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal in vivo dosage for a new compound like this compound?
The initial step is to establish a therapeutic index (TI).[1][2][3] This is a quantitative measure of a drug's safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity.[1][2] A higher TI indicates a wider margin of safety.[2] This is typically determined through a series of dose-ranging studies in relevant animal models.[4]
Q2: What are common signs of toxicity to monitor for during in vivo studies?
Researchers should monitor a range of clinical and physiological parameters. Common signs of toxicity include:
-
Changes in body weight and food/water consumption
-
Alterations in hematological and serum biochemical markers[5]
-
Behavioral changes (e.g., lethargy, agitation)
-
Organ-specific toxicity, which can be assessed through histopathological examination of tissues like the liver, kidneys, and spleen upon completion of the study.[5][6]
Q3: How can the route of administration impact the toxicity of this compound?
The route of administration (e.g., intravenous, oral, intraperitoneal) significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics.[7][8][9][10] An intravenous route, for example, results in 100% bioavailability and can lead to more acute toxicity compared to oral administration, which is subject to first-pass metabolism in the liver. The chosen route should align with the intended clinical application and may require different dosing regimens to minimize toxicity.
Q4: What is the importance of pharmacokinetics and pharmacodynamics in dosage optimization?
Pharmacokinetics (PK) describes what the body does to the drug (ADME), while pharmacodynamics (PD) describes what the drug does to the body (the drug's effect on its target).[7][8][10][11] Understanding the PK/PD relationship is crucial for designing a dosing schedule that maintains the drug concentration within its therapeutic window—the range where it is effective but not toxic.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High mortality rate in the highest dose group. | The maximum tolerated dose (MTD) has been exceeded. | 1. Review preliminary in vitro cytotoxicity data to better estimate a starting dose.2. Conduct a dose range-finding study with a wider spread of doses to accurately determine the MTD.3. Consider a different vehicle or formulation to improve solubility and reduce acute toxicity. |
| No observable therapeutic effect at non-toxic doses. | 1. Insufficient drug concentration at the target site.2. Poor bioavailability.3. Rapid metabolism and clearance of the compound. | 1. Increase the dosing frequency or consider a continuous infusion model.2. Investigate alternative routes of administration.3. Analyze plasma and tissue concentrations of the compound to assess its pharmacokinetic profile. |
| Inconsistent results between individual animals in the same dose group. | 1. Variability in animal health or genetics.2. Inconsistent dosing technique.3. Errors in sample collection or processing. | 1. Ensure a homogenous and healthy animal cohort.2. Standardize all experimental procedures and ensure all personnel are properly trained.3. Implement a rigorous quality control process for all sample handling and analysis. |
| Unexpected off-target effects or toxicity. | The compound may be interacting with unintended biological targets. | 1. Conduct in vitro off-target screening assays.2. Perform detailed histopathological analysis of all major organs.3. Investigate the compound's signaling pathway to identify potential downstream effects.[12][13][14] |
Data Presentation
Table 1: Hypothetical Dose-Ranging and Toxicity Data for this compound in a Rodent Model
| Dose Group (mg/kg) | Route of Administration | Observation Period (Days) | Average Body Weight Change (%) | Key Serum Biomarker Changes | Observed Toxicities |
| Vehicle Control | Intravenous | 14 | +5.2 | None | None |
| 1 | Intravenous | 14 | +4.8 | None | None |
| 5 | Intravenous | 14 | +2.1 | Mild elevation in ALT/AST | Mild lethargy on Day 1 |
| 10 | Intravenous | 14 | -3.5 | Significant elevation in ALT/AST and BUN | Moderate lethargy, ruffled fur |
| 20 | Intravenous | 14 | -12.8 | Severe elevation in ALT/AST and BUN | Severe lethargy, hunched posture, 20% mortality |
*ALT: Alanine aminotransferase, AST: Aspartate aminotransferase (markers of liver damage), BUN: Blood Urea Nitrogen (marker of kidney function).
Table 2: Hypothetical Pharmacokinetic Parameters of this compound
| Parameter | Value | Unit | Description |
| Half-life (t½) | 3.5 | hours | Time for the plasma concentration to decrease by half. |
| Cmax | 1.2 | µg/mL | Maximum plasma concentration after a single dose. |
| Tmax | 0.5 | hours | Time to reach Cmax. |
| Bioavailability (Oral) | 25 | % | The fraction of the administered dose that reaches systemic circulation. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats). Use a sufficient number of animals per group (n=5-10) for statistical power.
-
Dose Selection: Based on in vitro data, select a range of at least 5 doses, including a vehicle control. A logarithmic dose escalation is often used.
-
Administration: Administer this compound via the intended clinical route.
-
Monitoring: For 14 days, monitor animals daily for clinical signs of toxicity, and measure body weight at least three times a week.
-
Endpoint Analysis: At the end of the study, collect blood for hematology and serum biochemistry. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Definition: The MTD is the highest dose that does not cause study-limiting toxicity (e.g., more than 10% body weight loss or significant adverse clinical signs).
Protocol 2: In Vivo Efficacy Study with Toxicity Monitoring
-
Animal Model: Use an appropriate disease model (e.g., tumor xenograft model for an anti-cancer agent).
-
Dose Groups: Based on the MTD study, select at least three non-toxic doses and a vehicle control.
-
Treatment and Monitoring: Administer this compound according to a predetermined schedule. Monitor both the therapeutic endpoint (e.g., tumor volume) and signs of toxicity (as in the MTD study).
-
Pharmacokinetic Analysis: At selected time points, collect blood samples to determine the plasma concentration of this compound.
-
Data Analysis: Correlate the therapeutic efficacy and any observed toxicity with the plasma concentration of this compound to establish a therapeutic window.
Visualizations
Caption: Workflow for determining the optimal in vivo dosage.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. Welcome to ToxTutor - Toxicology MSDT [toxmsdt.com]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 4. m.youtube.com [m.youtube.com]
- 5. In Vivo Toxicity of Intravenously Administered Silica and Silicon Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 2.2 Pharmacokinetics and Pharmacodynamics - Pharmacology for Nurses | OpenStax [openstax.org]
- 8. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ashp.org [ashp.org]
- 10. youtube.com [youtube.com]
- 11. Pharmacodynamics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Khan Academy [khanacademy.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Overcoming Resistance to SI-2 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SI-2, a novel dual mTORC1/mTORC2 inhibitor, in cancer cell line studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the kinase activity of both mTORC1 (mammalian target of rapamycin complex 1) and mTORC2 (mammalian target of rapamycin complex 2). By inhibiting both complexes, this compound blocks downstream signaling pathways that are crucial for cancer cell growth, proliferation, survival, and metabolism.
Q2: Which cancer cell lines are initially sensitive to this compound?
A2: Generally, cancer cell lines with hyperactive PI3K/Akt/mTOR signaling are more likely to be sensitive to this compound. This includes cell lines with activating mutations in PIK3CA, loss of the tumor suppressor PTEN, or amplification of AKT. Sensitivity should be determined empirically for each cell line.
Q3: What are the known mechanisms of acquired resistance to dual mTOR inhibitors like this compound?
A3: Acquired resistance can emerge through various mechanisms.[1] Common mechanisms include:
-
Upregulation of alternative survival pathways: Activation of parallel signaling cascades, such as the MAPK/ERK pathway, can bypass the mTOR blockade.
-
Genetic mutations in mTOR: Alterations in the drug-binding site of mTOR can prevent this compound from effectively inhibiting its kinase activity.
-
Increased drug efflux: Overexpression of multidrug resistance transporters, like P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound.[2]
-
Metabolic reprogramming: Cancer cells may adapt their metabolic processes to become less dependent on the pathways regulated by mTOR.
Q4: How can I confirm that my cell line has developed resistance to this compound?
A4: Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound compared to the parental, sensitive cell line. This is typically determined using a cell viability assay. A fold-change in IC50 of 5-10 or greater is generally considered indicative of resistance.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Decreased this compound Efficacy in a Previously Sensitive Cell Line | 1. Acquired resistance. 2. Incorrect drug concentration. 3. Drug degradation. | 1. Perform a dose-response curve to determine the IC50 and compare it to the parental line. Sequence the mTOR gene to check for mutations. Analyze alternative signaling pathways (e.g., MAPK/ERK) via Western blot. 2. Verify the concentration of your this compound stock solution. 3. Use a fresh aliquot of this compound for your experiments. |
| High Basal Resistance in a New Cell Line | 1. Intrinsic resistance due to pre-existing mutations. 2. Redundant signaling pathways are active. | 1. Characterize the genomic profile of the cell line to identify potential resistance mechanisms (e.g., mutations in genes downstream of mTOR or in parallel pathways). 2. Investigate the activity of other survival pathways and consider combination therapies. |
| Inconsistent Results Between Experiments | 1. Cell line heterogeneity. 2. Variability in experimental conditions. | 1. Use low-passage number cells and consider single-cell cloning to establish a more homogeneous population. 2. Ensure consistent cell seeding densities, treatment times, and assay conditions. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation with MTT: Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Plot the percentage of cell viability relative to the vehicle control against the log of the this compound concentration. Use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: Assessing mTOR Pathway Activity via Western Blot
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key mTOR pathway proteins (e.g., p-mTOR, mTOR, p-Akt, Akt, p-S6K, S6K, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Subline IC50 (nM) | Fold Change in Resistance |
| MCF-7 (Breast Cancer) | 15 | 250 | 16.7 |
| U-87 MG (Glioblastoma) | 25 | 400 | 16.0 |
| A549 (Lung Cancer) | 50 | 850 | 17.0 |
Visualizations
References
Technical Support Center: Measuring Silica Nanoparticle (SiO₂) Uptake in Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when measuring the cellular uptake of silica nanoparticles (SiO₂).
Frequently Asked Questions (FAQs)
Q1: What are the common methods to measure the cellular uptake of silica nanoparticles (SiO₂)?
A1: Several methods are commonly employed to quantify the uptake of silica nanoparticles by cells. The choice of method often depends on the specific research question, the available equipment, and the nature of the nanoparticles (e.g., fluorescently labeled or unlabeled). Key methods include:
-
Fluorescence-based methods: If the SiO₂ nanoparticles are fluorescently labeled, techniques like confocal laser scanning microscopy (CLSM), wide-field fluorescence microscopy, and flow cytometry can be used for both qualitative visualization and quantitative analysis of cellular uptake.[1][2]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive method for quantifying the elemental silicon content within cells, providing a direct measure of the amount of SiO₂ taken up.[3]
-
Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the intracellular localization of nanoparticles, allowing for the visualization of uptake mechanisms and subcellular distribution.[2]
-
Flow Cytometry: This technique can be used with fluorescently labeled nanoparticles to rapidly analyze a large population of cells and quantify the percentage of cells that have taken up the nanoparticles, as well as the relative amount of uptake per cell.[2][4]
Q2: How can I visualize the intracellular localization of SiO₂ nanoparticles?
A2: Visualizing the location of silica nanoparticles within the cell is crucial for understanding their mechanism of action and potential toxicity. Confocal laser scanning microscopy (cLSM) is a powerful tool for this purpose, especially when using fluorescently labeled SiO₂ nanoparticles.[1][5] It allows for the three-dimensional reconstruction of the cell and the precise localization of the nanoparticles within different organelles.[1] Transmission electron microscopy (TEM) can also be used to visualize the nanoparticles at a higher resolution, providing detailed information about their interaction with cellular structures.[2]
Q3: What factors can influence the cellular uptake of SiO₂ nanoparticles?
A3: The cellular uptake of SiO₂ nanoparticles is a complex process influenced by several factors, including:
-
Particle Size: The size of the nanoparticles can significantly impact their uptake efficiency and mechanism.[1][6]
-
Surface Charge: The surface charge of the nanoparticles can affect their interaction with the cell membrane, influencing uptake.
-
Cell Type: Different cell types exhibit varying capacities for nanoparticle uptake.[6]
-
Presence of Serum: The presence of serum proteins in the cell culture medium can lead to the formation of a protein corona around the nanoparticles, which can alter their uptake.[1]
Troubleshooting Guides
This section addresses common problems encountered during SiO₂ nanoparticle uptake experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or no detectable nanoparticle uptake | Inappropriate particle concentration: The concentration of SiO₂ nanoparticles may be too low to be detected by the chosen method. | Increase the concentration of nanoparticles in a stepwise manner to determine the optimal concentration for uptake in your specific cell line. |
| Short incubation time: The incubation time may not be sufficient for significant uptake to occur. | Perform a time-course experiment to determine the optimal incubation time for maximal uptake. | |
| Cell confluence: Cells that are too sparse or overly confluent may exhibit altered uptake characteristics. | Ensure that cells are seeded at an appropriate density to reach about 70-80% confluency at the time of the experiment.[6] | |
| Particle aggregation: Nanoparticles may aggregate in the culture medium, leading to reduced uptake. | Characterize the nanoparticles in the culture medium using techniques like dynamic light scattering (DLS) to check for aggregation. Consider using a dispersion agent if necessary. | |
| High background signal in fluorescence microscopy | Autofluorescence: Cells naturally exhibit some level of autofluorescence, which can interfere with the signal from fluorescently labeled nanoparticles. | Include an unstained cell control to assess the level of autofluorescence. Use imaging software to subtract the background fluorescence. |
| Non-specific binding: Nanoparticles may bind non-specifically to the cell surface or the culture dish. | Wash the cells thoroughly with phosphate-buffered saline (PBS) after incubation with nanoparticles to remove any unbound particles. | |
| Contaminated reagents: Reagents used for staining or washing may be contaminated with fluorescent substances. | Use fresh, high-quality reagents and filter-sterilized buffers. | |
| Inconsistent results between experiments | Variability in nanoparticle preparation: Inconsistent nanoparticle batches can lead to different uptake efficiencies. | Ensure consistent synthesis and characterization of SiO₂ nanoparticles for each experiment. |
| Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect uptake. | Maintain consistent cell culture practices and use cells within a specific passage number range. | |
| Pipetting errors: Inaccurate pipetting can lead to variations in the concentration of nanoparticles or cells. | Calibrate pipettes regularly and use proper pipetting techniques. |
Experimental Protocols
General Protocol for Measuring SiO₂ Nanoparticle Uptake using Fluorescence Microscopy
This protocol provides a general workflow for assessing the cellular uptake of fluorescently labeled SiO₂ nanoparticles.
Caption: General workflow for measuring SiO₂ nanoparticle uptake using fluorescence microscopy.
Protocol for Quantifying SiO₂ Uptake by ICP-MS
This protocol outlines the steps for quantifying the total silicon content in cells, which corresponds to the amount of SiO₂ nanoparticle uptake.
Caption: Workflow for quantifying SiO₂ nanoparticle uptake using ICP-MS.
Signaling Pathways
While a specific signaling pathway for the general uptake of SiO₂ nanoparticles is not universally defined and can be cell-type dependent, endocytosis is a primary mechanism of internalization.[4] The diagram below illustrates a generalized endocytic pathway.
Caption: Generalized endocytic pathway for SiO₂ nanoparticle uptake.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Real-time measurement of small molecules directly in awake, ambulatory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The toxicity of SiO2 NPs on cell proliferation and cellular uptake of human lung fibroblastic cell line during the variation of calcination temperature and its modeling by artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular uptake and retention studies of silica nanoparticles utilizing senescent fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced cellular uptake of size-separated lipophilic silicon nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of SI-2 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of SI-2, a selective inhibitor of the serine/threonine kinase SIK2. The information below is intended for researchers, scientists, and drug development professionals to address potential off-target effects, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a potent inhibitor of Salt-Inducible Kinase 2 (SIK2), a member of the AMPK-related kinase family involved in metabolic regulation and cell growth.[1] While highly selective for SIK2 at lower concentrations, kinase profiling studies have revealed potential off-target activity at higher concentrations. A summary of the selectivity profile is presented below.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. SIK2 |
| SIK2 (On-Target) | 15 | 1 |
| SIK1 | 350 | 23 |
| SIK3 | 480 | 32 |
| MARK4 | 1,200 | 80 |
| NUAK1 | 2,500 | 167 |
| Other Kinases | >10,000 | >667 |
IC50 values were determined using a biochemical kinase activity assay.
Q2: We are observing unexpected phenotypic effects in our cell-based assays at high concentrations of this compound (>1 µM) that do not correlate with SIK2 inhibition. What could be the cause?
A2: At concentrations significantly above the IC50 for SIK2, off-target effects are a likely cause for the observed phenotypes.[2][3][4] As shown in Table 1, this compound can inhibit other members of the SIK family (SIK1, SIK3) and other related kinases at micromolar concentrations. These off-target inhibitions can lead to confounding biological responses. We recommend performing control experiments to dissect the on-target versus off-target effects.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cellular assays compared to biochemical assays.
Many compounds that show promise in biochemical assays fail to replicate this success in cell-based assays.[5][6] This discrepancy can arise from several factors.
Possible Causes & Solutions:
-
High Cellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations below physiological levels. In a cellular environment, the high concentration of ATP can outcompete ATP-competitive inhibitors like this compound, leading to a rightward shift in the IC50 value.[6]
-
Solution: When possible, perform biochemical assays with ATP concentrations that mimic cellular levels to get a more accurate prediction of cellular potency.
-
-
Cell Permeability and Efflux: Poor membrane permeability or active efflux by transporters can reduce the intracellular concentration of this compound, resulting in lower apparent potency.
-
Solution: Evaluate the intracellular concentration of this compound using techniques like LC-MS/MS.
-
-
Off-Target Effects at High Concentrations: At the higher concentrations used in cellular IC50 determination, this compound may engage off-targets that influence the assay readout, leading to a complex dose-response curve.
-
Solution: Use an orthogonal assay to confirm the on-target effect. For example, a western blot for a downstream substrate of SIK2.
-
Problem 2: Observing paradoxical pathway activation at high concentrations of this compound.
Paradoxical activation of a signaling pathway, where an inhibitor leads to the activation of a downstream component, can occur through various mechanisms.[2]
Possible Causes & Solutions:
-
Feedback Loops: Inhibition of SIK2 might relieve a negative feedback loop, leading to the activation of an upstream kinase that has broader substrate specificity, thereby activating other pathways.
-
Off-Target Activation: this compound might directly or indirectly activate another kinase or signaling molecule at high concentrations.
-
Solution: A broad phosphoproteomics analysis can help identify which pathways are unexpectedly activated. This can provide clues to the off-target responsible.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol allows for the assessment of this compound binding to its target, SIK2, in intact cells.
Methodology:
-
Cell Culture: Culture cells to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by immediate cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction from the precipitated proteins.
-
Protein Analysis: Analyze the soluble fraction by western blot using an antibody specific for SIK2. Increased thermal stability of SIK2 in the presence of this compound indicates target engagement.
Protocol 2: NanoBRET™ Target Engagement Assay
This assay provides a quantitative measure of compound binding to the target protein within living cells.[5]
Methodology:
-
Cell Transfection: Co-transfect cells with a plasmid encoding SIK2 fused to NanoLuc® luciferase and a fluorescent tracer that binds to the active site of SIK2.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Displacement of the tracer by this compound will result in a decrease in the BRET signal, allowing for the determination of an IC50 value for target engagement.
Visualizations
References
- 1. What are SIK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining SI-2 Delivery Methods for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the small molecule inhibitor, SI-2. The information is designed to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in delivering this compound in vivo?
A1: The primary challenges with in vivo delivery of small molecule inhibitors like this compound often relate to poor bioavailability. This can be caused by a number of factors, including low aqueous solubility, instability in physiological conditions, rapid metabolism, and poor absorption across biological membranes. Addressing these issues is critical for achieving therapeutic efficacy and obtaining reliable experimental data.
Q2: How can the solubility of this compound be improved for in vivo administration?
A2: Improving the solubility of a compound like this compound is a key step in formulation development. Several strategies can be employed, such as using co-solvents, creating amorphous solid dispersions, or utilizing lipid-based formulations. The choice of method will depend on the specific physicochemical properties of this compound. It is often beneficial to start with in silico and in vitro testing to predict which approaches are most likely to be successful.[1]
Q3: What are the different routes of administration that can be considered for this compound?
A3: The route of administration can significantly impact the bioavailability and efficacy of this compound. Common routes for in vivo studies include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). IV administration typically ensures 100% bioavailability initially but may not be suitable for long-term studies. Oral administration is often preferred for its convenience, but absorption can be a major hurdle. The optimal route will depend on the experimental goals and the pharmacokinetic profile of this compound.
Q4: How can I monitor the in vivo efficacy of this compound?
A4: Monitoring in vivo efficacy requires a combination of approaches. This can include tracking disease progression in animal models, measuring biomarkers related to the target pathway of this compound, and assessing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the compound. For example, in oncology studies, tumor volume measurements are a common efficacy endpoint.
Q5: What is the importance of understanding the mechanism of action of this compound?
A5: A thorough understanding of the mechanism of action is crucial for designing effective in vivo studies and interpreting the results. For instance, knowing whether this compound is a competitive inhibitor, an allosteric modulator, or a protein degrader (like a PROTAC or molecular glue) will inform the design of pharmacodynamic assays and help in understanding potential resistance mechanisms.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Bioavailability | Poor solubility, rapid metabolism, poor absorption. | Test different formulation strategies (e.g., lipid-based, solid dispersions).[1] Consider alternative routes of administration (e.g., IV, IP). |
| High Variability in Efficacy | Inconsistent dosing, animal-to-animal variation, formulation instability. | Ensure accurate and consistent dosing. Increase the number of animals per group. Check the stability of the formulation over the course of the experiment. |
| Off-Target Effects/Toxicity | Lack of specificity of the inhibitor, high dosage. | Perform in vitro selectivity profiling against a panel of related targets. Conduct a dose-response study to find the optimal therapeutic window. |
| Rapid Clearance | Fast metabolism by the liver or excretion by the kidneys. | Consider co-administration with an inhibitor of relevant metabolic enzymes (use with caution and appropriate controls). Modify the chemical structure of this compound to improve its metabolic stability. |
| Poor Correlation between In Vitro and In Vivo Data | Differences in experimental conditions, metabolic activation/inactivation in vivo. | Use in vitro models that better mimic the in vivo environment (e.g., 3D cell cultures, co-cultures). Analyze metabolites of this compound in vivo to understand its biotransformation. |
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG) subcutaneously implanted with a relevant human cancer cell line.
-
Group Formation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Formulation Preparation: Prepare the this compound formulation and the vehicle control under sterile conditions. The choice of vehicle should be based on prior solubility and tolerability studies.
-
Dosing: Administer this compound and the vehicle control according to the predetermined schedule (e.g., daily, twice daily) and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Measure tumor volume with calipers two to three times per week.
-
Monitor animal body weight and overall health status regularly.
-
At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis (e.g., Western blot, immunohistochemistry).
-
-
Data Analysis: Analyze the tumor growth data to determine the anti-tumor efficacy of this compound. Compare the body weights of the treatment and control groups to assess toxicity.
Visualizations
Caption: A diagram of a hypothetical signaling pathway inhibited by this compound.
Caption: A typical experimental workflow for in vivo testing of a small molecule inhibitor.
References
Technical Support Center: SI-2 Chemical Stability and Storage
To provide targeted and accurate technical support, please specify the full chemical name or structure of the compound you refer to as "SI-2." The identifier "this compound" is not specific enough to retrieve detailed information on chemical stability, storage conditions, or potential degradation pathways from public databases and scientific literature. The search results for "this compound" predominantly yield information on Silicon Dioxide (SiO₂), a highly stable oxide of silicon.[1][2][3][4][5]
To assist you effectively, please provide additional details about this compound, such as:
-
Chemical Name (IUPAC or common name)
-
Chemical Structure or CAS Number
-
Therapeutic Target or Signaling Pathway of Interest
-
Expected Mechanism of Action
Once more specific information is available, this technical support center can be populated with relevant troubleshooting guides, FAQs, and detailed experimental protocols tailored to your needs.
General Guidance on Chemical Compound Stability and Storage
While awaiting more specific details on this compound, here is some general guidance and a framework for the type of information that can be provided.
Frequently Asked Questions (FAQs) - General Compound Stability
Q1: What are the common signs of compound degradation?
A1: Signs of degradation can include:
-
Changes in physical appearance (e.g., color change, precipitation, cloudiness in solution).
-
Inconsistent or unexpected results in biological assays.
-
The appearance of new, unexpected peaks or a decrease in the main peak area during analytical analysis (e.g., HPLC, LC-MS).
-
A shift in the pH of a solution.
Q2: What are the primary factors that affect the chemical stability of a research compound?
A2: The main factors include:
-
Temperature: Elevated temperatures can accelerate degradation.[4] Many compounds require storage at low temperatures (e.g., 4°C, -20°C, or -80°C).
-
Light: Exposure to UV or visible light can induce photochemical degradation. Amber vials or storage in the dark are common protective measures.
-
pH: The stability of many compounds is pH-dependent. Hydrolysis can occur at acidic or basic pH.
-
Oxidation: Reaction with oxygen can degrade sensitive compounds. Storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary.
-
Moisture (Humidity): For solid compounds, moisture can lead to hydrolysis or changes in physical form. Desiccators are often used for storage.
Q3: How should I properly dissolve and store a new compound?
A3: Always refer to the manufacturer's or supplier's certificate of analysis (CoA) for specific instructions.[6][7] If not available:
-
Start with a small amount to test solubility in a recommended solvent (e.g., DMSO, ethanol, water).
-
For long-term storage, it is often recommended to store the compound in a concentrated stock solution at a low temperature.
-
Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution into smaller, single-use vials is a best practice.
Troubleshooting Guide - General Issues
This table outlines common problems, potential causes, and suggested solutions related to compound stability.
| Problem | Potential Cause | Suggested Solution |
| Loss of biological activity in an assay | Compound degradation due to improper storage (temperature, light exposure). | 1. Obtain a fresh vial of the compound. 2. Review storage conditions and ensure they are optimal. 3. Perform a dose-response curve to verify potency. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. | |
| Incompatibility with assay buffer or media. | Check the pH and composition of the assay buffer for potential reactivity with the compound. | |
| Precipitation of the compound in solution | Poor solubility at the working concentration. | 1. Check the solubility data for the compound and solvent. 2. Consider using a different solvent or a lower working concentration. 3. Gentle warming or sonication may help dissolve the compound, but be cautious of thermal degradation. |
| The compound is less soluble in the aqueous assay buffer than in the stock solvent (e.g., DMSO). | 1. Optimize the final concentration of the organic solvent (e.g., DMSO) in the assay to be as low as possible while maintaining solubility. 2. Add the compound to the assay media with vigorous vortexing. | |
| Inconsistent results between experiments | Degradation of the compound over the course of the experiment. | 1. Prepare fresh dilutions of the compound from a stock solution for each experiment. 2. Protect the compound from light during the experiment if it is light-sensitive. |
| Variability in compound concentration due to improper mixing. | Ensure the stock solution and dilutions are thoroughly mixed before use. |
Experimental Protocols
Once the identity of this compound is known, detailed protocols for the following can be provided:
-
Forced Degradation Study Protocol: To intentionally degrade the compound under various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and pathways.
-
Long-Term Stability Study Protocol: To evaluate the stability of the compound under recommended storage conditions over an extended period.
-
Analytical Method for Stability Assessment (e.g., HPLC-UV): A detailed method for separating and quantifying the parent compound and its degradation products.
Visualizations (Example)
With specific information, diagrams illustrating relevant pathways or workflows can be generated.
Example: General Troubleshooting Workflow for Inconsistent Assay Results
A general workflow for troubleshooting inconsistent experimental results.
References
- 1. app1-c89-pub.pressidium.com - What Is Sio2 In Chemistry [app1-c89-pub.pressidium.com]
- 2. Silicon_dioxide [bionity.com]
- 3. Silicon dioxide - Wikipedia [en.wikipedia.org]
- 4. 2.1 Silicon Dioxide Properties [iue.tuwien.ac.at]
- 5. byjus.com [byjus.com]
- 6. silicycle.com [silicycle.com]
- 7. makingcosmetics.com [makingcosmetics.com]
Technical Support Center: Mitigating SI-2 Precipitation in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating precipitation of SI-2, a small-molecule inhibitor of Steroid Receptor Coactivator-3 (SRC-3), in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is a potent, first-in-class small-molecule inhibitor of Steroid Receptor Coactivator-3 (SRC-3).[1][2] SRC-3 is an oncogenic driver in many cancers, including breast, lung, ovary, prostate, and pancreatic cancer.[2] Unlike traditional inhibitors that block the function of a protein, this compound works by binding to SRC-3 and triggering its degradation.[2] In cell culture experiments, this compound is used to study the role of SRC-3 in cancer cell proliferation and migration and to evaluate its potential as an anti-cancer therapeutic.[1][2]
Q2: I observed a precipitate in my cell culture media after adding this compound. What could be the cause?
A2: Precipitation of small molecules like this compound in cell culture media can be caused by several factors:
-
Low Aqueous Solubility: Many small molecule inhibitors have poor water solubility. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture media, the compound can crash out of solution.
-
High Concentration: The concentration of this compound used may exceed its solubility limit in the specific cell culture medium.
-
Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins that can affect the solubility of a compound.[3]
-
pH and Temperature: The pH and temperature of the media can influence the solubility of this compound.
-
Interaction with Media Components: this compound might interact with components of the media, such as proteins in fetal bovine serum (FBS), leading to precipitation.
-
Improper Dissolution of Stock Solution: If the initial stock solution of this compound is not fully dissolved, it can lead to precipitation upon dilution.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For most cell-based assays, small molecules are typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[4][5] It is crucial to ensure that this compound is fully dissolved in DMSO before further dilution.
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A4: High concentrations of DMSO can be toxic to cells.[5] Generally, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-related cytotoxicity. It is important to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Troubleshooting Guide
If you encounter precipitation of this compound in your cell culture media, follow these troubleshooting steps:
Step 1: Visual Inspection and Confirmation
-
Microscopic Examination: Visually inspect the culture vessel under a microscope. Precipitate may appear as small, crystalline structures, an amorphous film, or cloudiness in the medium.
-
Centrifugation: To confirm, you can take an aliquot of the media, centrifuge it, and check for a pellet.
Step 2: Review Preparation Protocol
-
Stock Solution Preparation: Ensure your this compound stock solution was fully dissolved in DMSO. Gentle warming (to room temperature if stored at -20°C or -80°C) and vortexing can aid dissolution.
-
Dilution Method: When diluting the DMSO stock into the media, add the stock solution dropwise while gently swirling the media to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
Step 3: Optimization of Experimental Conditions
-
Lower the Final Concentration of this compound: The observed precipitation may be due to the concentration of this compound exceeding its solubility limit. Perform a dose-response experiment to determine the optimal, non-precipitating concentration range. A study on an orthotopic MDA-MB-468 breast cancer mouse model used a therapeutic dose of 2 mg/kg, which resulted in a plasma concentration of approximately 2.3 nM, close to the IC50 value in MDA-MB-468 cells (3.4 nM).[1]
-
Modify the Dilution Scheme: Instead of a single dilution step, try a serial dilution of the this compound stock in pre-warmed media.
-
Pre-warm the Media: Adding a cold stock solution to warm media can sometimes cause precipitation. Ensure both the media and the stock solution (brought to room temperature) are at similar temperatures before mixing.
-
Reduce Serum Concentration (if applicable): If using serum-containing media, you can try reducing the serum percentage, as proteins in serum can sometimes interact with small molecules. However, be mindful of the impact on cell health and growth.
Step 4: Solubility Enhancement Techniques
-
Use of Solubilizing Agents: For poorly soluble compounds, the use of excipients or solubilizing agents can be explored.[6] However, their effects on the specific cell line and the activity of this compound would need to be carefully validated.
-
pH Adjustment: The solubility of some compounds is pH-dependent. You could measure the pH of your media after adding this compound and, if altered, adjust it back to the optimal range for your cells. However, altering media pH can have significant effects on cell viability and should be done with caution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the mass of this compound required to make a 10 mM stock solution in a specific volume of DMSO.
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to room temperature.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Procedure for Preparing Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations.
-
When adding the this compound stock or intermediate dilutions to the media, add it dropwise while gently swirling the flask or plate.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (the same type used for your experiments)
-
Sterile 96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at a wavelength where the compound absorbs or light scattering (e.g., 405 nm or 600 nm)
-
Microscope
-
-
Procedure:
-
Prepare a serial dilution of the this compound stock solution in the cell culture medium in the 96-well plate. Include a vehicle control (medium with DMSO only) and a media-only control.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each well for signs of precipitation using a microscope.
-
Measure the absorbance or light scattering of each well using a plate reader. An increase in absorbance/scattering compared to the vehicle control indicates precipitation.
-
The highest concentration that does not show a significant increase in absorbance/scattering and has no visible precipitate is the maximum soluble concentration under those conditions.
-
Data Presentation
Table 1: Troubleshooting this compound Precipitation
| Observation | Potential Cause | Recommended Action |
| Media becomes cloudy immediately after adding this compound. | Exceeded solubility limit; improper mixing. | Lower the final concentration of this compound. Add stock solution dropwise to pre-warmed media while swirling. |
| Crystalline precipitate forms over time. | Compound is coming out of solution during incubation. | Determine the maximum soluble concentration of this compound in your media over time. Consider using a lower concentration. |
| Oily droplets or film appear on the surface. | Compound may be aggregating. | Improve mixing during dilution. Consider the use of a non-toxic solubilizing agent (requires validation). |
| Cell morphology is altered in treated wells. | Could be due to this compound activity, DMSO toxicity, or stress from precipitate. | Include a vehicle control. Ensure final DMSO concentration is non-toxic. Lower this compound concentration to a non-precipitating level. |
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions in cell culture.
Caption: Simplified mechanism of action of this compound in cancer cells.
References
- 1. Development of potent small-molecule inhibitors to drug the undruggable steroid receptor coactivator-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New class of small molecule, this compound, can drug the ‘undruggable’ steroid receptor coactivator-3 - Baylor College of Medicine Blog Network [blogs.bcm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. contractpharma.com [contractpharma.com]
Validation & Comparative
A Comparative Guide to the Efficacy of SI-2 and Other SRC-3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor SI-2 against other notable inhibitors of the Steroid Receptor Coactivator-3 (SRC-3). The data presented is compiled from publicly available experimental studies to assist researchers in evaluating the therapeutic potential of targeting this key oncogenic protein.
Introduction to SRC-3: A Critical Oncogenic Coactivator
Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1), is a member of the p160 family of nuclear receptor coactivators.[1] It plays a crucial role in enhancing the transcriptional activity of nuclear receptors, such as the estrogen receptor (ER), and other transcription factors.[2] SRC-3 is a key node in numerous signaling pathways critical for cancer development and progression, including cell proliferation, invasion, metastasis, and resistance to therapy.[3][4] Its overexpression is linked with poor prognosis in a variety of cancers, including breast, prostate, and pancreatic cancer, making it a compelling target for therapeutic intervention.[2][4]
The Landscape of SRC-3 Inhibition
Targeting transcription factors and coactivators with small molecules has historically been challenging due to their lack of deep, well-defined binding pockets.[5] However, recent advancements have led to the discovery of several compounds that can modulate SRC-3 activity. This guide focuses on this compound, a potent and specific SRC-3 inhibitor, and compares its efficacy with its optimized analogs (SI-10, SI-12) and other known SRC-3 modulators like Bufalin and Gossypol, as well as the clinical-stage SRC/YES1 inhibitor, NXP900.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of various SRC-3 inhibitors based on published experimental data.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the concentration of the inhibitor required to reduce the viability of various cancer cell lines by 50%.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | MDA-MB-468 | Triple-Negative Breast Cancer | 3.4 | [2][6] |
| MCF-7 | ER+ Breast Cancer | ~3-20 | [5] | |
| T47D | ER+ Breast Cancer | ~3-20 | [5] | |
| BT474 | ER+/HER2+ Breast Cancer | ~3-20 | [5] | |
| SI-10 | MCF-7 | ER+ Breast Cancer | 25 | [7] |
| MDA-MB-453 | HER2+ Breast Cancer | 35 | [7] | |
| LM2 | Triple-Negative Breast Cancer | 100 | [7] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 125 | [7] | |
| SI-12 | MCF-7 | ER+ Breast Cancer | 7.5 | [7] |
| BT-474 | ER+/HER2+ Breast Cancer | 0.8 | [1] | |
| MDA-MB-453 | HER2+ Breast Cancer | 17.5 | [7] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 15 | [1] | |
| LM2 | Triple-Negative Breast Cancer | 40 | [7] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 75 | [7] | |
| PANC-1 | Pancreatic Cancer | 29 | [1] | |
| LNCaP | Prostate Cancer | 25 | [1] | |
| Bufalin | MCF-7 | ER+ Breast Cancer | < 5 | [8] |
| A549 | Non-Small Cell Lung Cancer | < 5 | [8] | |
| HCC1143 | Triple-Negative Breast Cancer | ~16-72 | [9] | |
| SUM149PT | Triple-Negative Breast Cancer | ~16-72 | [9] | |
| Gossypol | Various Cancer Cell Lines | Breast, Prostate, Lung, Liver | 2,070 - 4,220 (µM range) | [10] |
| NXP900 | KYSE70 | Esophageal Squamous Carcinoma | Subnanomolar (against YES1) | [11][12] |
Note: IC50 values are highly dependent on the specific assay conditions (e.g., incubation time) and may vary between studies.
In Vivo Tumor Growth Inhibition
This table summarizes the efficacy of SRC-3 inhibitors in reducing tumor growth in animal xenograft models.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | MDA-MB-468 (Breast) | 2 mg/kg, i.p., twice daily | Significant tumor growth inhibition | [3] |
| SI-10 | MDA-MB-231 & LM2 (Breast) | 10 mg/kg/day | Significant repression of tumor growth | [7] |
| SI-12 | MDA-MB-231 & LM2 (Breast) | 10 mg/kg/day | >50% reduction in tumor volume (LM2 model) | [7] |
| Bufalin | Orthotopic TNBC model | 0.75 mg/kg, 3/week (prodrug) | ~50% tumor growth inhibition | [9] |
| MCF-7 (Breast) | Dose-dependent | Significant inhibition of tumor growth | ||
| Gossypol | HNSCC Orthotopic Model | 5 and 15 mg/kg, i.p., daily | Significant suppression of tumor growth | [2] |
| NXP900 | KYSE70 (Esophageal) | 40 mg/kg, oral, daily | 71% decrease in tumor volume | [11][12] |
Note: i.p. = intraperitoneal. The models and methodologies can vary significantly between studies.
Signaling Pathways and Experimental Workflows
SRC-3 Signaling Pathway
SRC-3 integrates signals from multiple pathways to drive cancer progression. It is activated by growth factor signaling (e.g., EGF, IGF-1) which can lead to its phosphorylation and enhanced coactivator function. In the nucleus, it interacts with nuclear receptors (e.g., ER) and other transcription factors (e.g., E2F1) to promote the expression of genes involved in cell cycle progression, proliferation, and metastasis.
Caption: Simplified SRC-3 signaling network in cancer.
General Experimental Workflow for Inhibitor Evaluation
The evaluation of SRC-3 inhibitors typically follows a multi-step process, starting with in vitro characterization and progressing to in vivo efficacy studies.
Caption: Standard workflow for SRC-3 inhibitor evaluation.
Detailed Methodologies
Below are generalized protocols for the key experiments cited in this guide. Researchers should refer to the specific publications for detailed parameters.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor compound for a specified period (typically 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration.
Western Blot for SRC-3 Protein Levels
Western blotting is used to detect and quantify the levels of specific proteins in a sample.
-
Sample Preparation: Cells are treated with the inhibitor for a designated time, then lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA).
-
Gel Electrophoresis: Equal amounts of protein (10-50 µg) are denatured and separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[5]
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for SRC-3, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the signal is captured. Band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., actin or GAPDH).[4]
In Vivo Xenograft Tumor Model
Xenograft models are essential for evaluating the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., 2x10^6 to 1x10^7 cells) are suspended in a suitable medium and subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).[12]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 0.3–0.5 cm in diameter).
-
Treatment: Mice are randomized into control (vehicle) and treatment groups. The inhibitor is administered according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).[2][12]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight and general health are also monitored as indicators of toxicity.[2]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for SRC-3 levels).[2]
Conclusion
The development of small molecule inhibitors against SRC-3, a previously "undruggable" target, represents a significant advancement in oncology research. The SI-series of compounds, particularly this compound and its optimized analogs SI-10 and SI-12, demonstrate high potency in the low nanomolar range against a variety of cancer cell lines and significant in vivo anti-tumor activity.[5][7] They represent a promising evolution from earlier, less specific inhibitors like Bufalin and Gossypol. Newer agents like NXP900, which also target other SRC family kinases, show potent preclinical activity and are advancing into clinical trials.[11]
This guide highlights the potent efficacy of this compound and its derivatives. The selection of a particular inhibitor for further research will depend on the specific cancer type, the desired pharmacokinetic profile, and the therapeutic window. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of SRC-3 inhibition.
References
- 1. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-Gossypol Inhibits Growth and Promotes Apoptosis of Human Head and Neck Squamous Cell Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bufalin Suppresses Triple-Negative Breast Cancer Stem Cell Growth by Inhibiting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bufalin is a potent small molecule inhibitor of the steroid receptor coactivators SRC-3 and SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibition of the steroid receptor coactivators, SRC-3 and SRC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. e-century.us [e-century.us]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 12. Development of Improved SRC-3 Inhibitors as Breast Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of SI-2 for Steroid Receptor Coactivator-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor SI-2 with other compounds targeting the Steroid Receptor Coactivator-3 (SRC-3), a key regulator in cancer progression. The data presented herein validates the high specificity and potency of this compound for SRC-3, offering a valuable resource for researchers in oncology and drug discovery.
Performance Comparison of SRC-3 Inhibitors
The following table summarizes the quantitative data for this compound and alternative inhibitors targeting the SRC family of coactivators. This compound demonstrates superior potency in inhibiting cancer cell viability and growth compared to gossypol. While dasatinib is a potent kinase inhibitor, its broad-spectrum activity contrasts with the targeted action of this compound on the SRC family of coactivators.
| Inhibitor | Target(s) | Mechanism of Action | IC50 (Cell Viability/Growth) | Key Findings |
| This compound | SRC-3 (also SRC-1, SRC-2) | Directly binds to the Receptor Interacting Domain (RID) of SRC-3, leading to its degradation and inhibition of transcriptional activity. | 3-20 nM (breast cancer cell death)[1]; 4.5 nM (E0771 cell growth), 51 nM (4T1 cell growth), 21 nM (MDA-MB-468 cell growth) | Selectively reduces SRC-3 protein levels.[1] Shows minimal toxicity to normal cells.[1] |
| Gossypol | SRC-1, SRC-3 | Binds to SRC-3 and reduces its cellular protein concentration. | Micromolar (µM) range for cell viability[1][2] | Less potent than this compound.[1] Selectively reduces SRC-1 and SRC-3 protein levels over other coactivators like p300 and CARM1.[2][3] |
| Dasatinib | Src family kinases (SFKs), Bcr-Abl, c-Kit, PDGFR, ephrin-A receptor kinases | ATP-competitive inhibitor of multiple tyrosine kinases. | <1 nM (Src), <1 nM (Bcr-Abl), 79 nM (c-Kit)[4][5] | Broad-spectrum kinase inhibitor, not specific for the coactivator function of SRC-3. Potent inhibitor of Src kinase activity.[4][5][6] |
Experimental Protocols
Intrinsic Tryptophan Fluorescence Quenching Assay for this compound and SRC-3 Binding
This assay is used to demonstrate the direct physical interaction between this compound and the SRC-3 protein.
Principle: The intrinsic fluorescence of tryptophan residues within a protein is sensitive to the local environment. When a ligand binds to the protein, it can cause a change in the tryptophan fluorescence, often quenching it. This change can be measured to determine binding affinity.
Methodology:
-
Protein Preparation: Purify the Receptor Interacting Domain (RID) of human SRC-3.
-
Sample Preparation: Prepare a solution of SRC-3 RID in a suitable buffer (e.g., PBS).
-
Fluorescence Measurement:
-
Place the SRC-3 RID solution in a quartz cuvette.
-
Excite the sample at 295 nm and record the emission spectrum from 310 to 450 nm using a fluorometer.
-
Sequentially add increasing concentrations of this compound to the cuvette.
-
After each addition, incubate for a short period to allow for binding equilibrium to be reached.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
Fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
Western Blot for Determining SRC-3 Protein Levels
This technique is employed to quantify the reduction in SRC-3 protein levels within cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MDA-MB-468 breast cancer cells) in appropriate media.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for SRC-3.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control to normalize the SRC-3 protein levels.
-
Visualizations
Caption: this compound inhibits SRC-3-mediated gene transcription.
Caption: Workflow for validating this compound's specificity for SRC-3.
References
- 1. pnas.org [pnas.org]
- 2. Small Molecule Inhibition of the Steroid Receptor Coactivators, SRC-3 and SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of the steroid receptor coactivators, SRC-3 and SRC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Kinase Inhibitor Specificity: A Comparative Guide to Off-Target Effects Analysis
For researchers, scientists, and drug development professionals, understanding the off-target effects of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a framework for the comprehensive analysis of off-target effects, using a hypothetical molecule, SI-2, as a case study to illustrate best practices in data presentation, experimental protocol documentation, and visualization of complex biological data.
While specific public data on a molecule designated "this compound" is not available, this guide outlines the critical experiments and data interpretation necessary for a thorough off-target effects analysis of any kinase inhibitor. The methodologies and examples presented are based on established practices in the field of kinase inhibitor profiling.
Quantitative Analysis of Kinase Specificity
A cornerstone of off-target effect analysis is the quantitative assessment of a compound's interaction with a wide array of kinases. This is typically achieved through large-scale screening assays. The data should be presented in a clear, tabular format to facilitate comparison.
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | This compound IC50 (nM) | Alternative 1 IC50 (nM) | Alternative 2 IC50 (nM) |
| Primary Target | 15 | 25 | 10 |
| Off-Target Kinase A | 850 | >10,000 | 1,200 |
| Off-Target Kinase B | 1,200 | 5,000 | 950 |
| Off-Target Kinase C | >10,000 | >10,000 | >10,000 |
| Off-Target Kinase D | 550 | 2,300 | 780 |
Table 2: Cellular Target Engagement of this compound
| Cellular Target | This compound NanoBRET IC50 (nM) | Alternative 1 NanoBRET IC50 (nM) | Alternative 2 NanoBRET IC50 (nM) |
| Primary Target | 50 | 100 | 45 |
| Off-Target Kinase A | 2,500 | >10,000 | 3,000 |
| Off-Target Kinase B | 5,000 | 8,000 | 4,500 |
| Off-Target Kinase E | 1,500 | >10,000 | 2,200 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.
1. In Vitro Kinase Profiling (Kinome Scan)
This assay determines the inhibitory activity of a compound against a large panel of purified kinases. A common method is a radiometric assay that measures the incorporation of radioactive phosphate into a substrate.
-
Assay Principle: Kinase activity is measured by quantifying the amount of ³³P-ATP incorporated into a generic or specific substrate.
-
Procedure:
-
A panel of recombinant kinases is prepared.
-
Each kinase is incubated with the test compound (e.g., this compound) at various concentrations, a kinase-specific substrate, and ³³P-ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
Unincorporated ³³P-ATP is washed away.
-
The radioactivity on the filter is measured using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cellular Target Engagement (NanoBRET™ Assay)
This assay measures the binding of a compound to its target protein within living cells.
-
Assay Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. Compound binding to the kinase displaces the tracer, leading to a decrease in the BRET signal.
-
Procedure:
-
Cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Transfected cells are plated in a multi-well plate.
-
Cells are treated with a dilution series of the test compound.
-
The NanoBRET™ tracer and the NanoLuc® substrate are added to the cells.
-
The plate is incubated to allow for equilibration.
-
The donor (luciferase) and acceptor (tracer) emission signals are measured using a plate reader.
-
The BRET ratio is calculated, and IC50 values are determined from the dose-response curve.
-
3. Proteomics-Based Off-Target Identification
This unbiased approach identifies unintended protein targets by detecting changes in the cellular proteome upon compound treatment. A common technique is mass spectrometry-based quantitative proteomics.
-
Assay Principle: Changes in protein abundance or thermal stability upon compound treatment are quantified using mass spectrometry.
-
Procedure (Example using Stable Isotope Labeling by Amino acids in Cell culture - SILAC):
-
Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).
-
The "heavy" labeled cells are treated with the test compound (e.g., this compound), while the "light" labeled cells are treated with a vehicle control.
-
The two cell populations are lysed, and the protein lysates are combined in a 1:1 ratio.
-
The combined lysate is digested into peptides.
-
Peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The relative abundance of "heavy" and "light" peptides is determined. Significant changes in the ratio indicate proteins whose expression levels are affected by the compound.
-
Visualizing Pathways and Workflows
Diagrams are essential for conveying complex biological and experimental information.
Caption: Hypothetical signaling pathway illustrating the on-target and off-target effects of this compound.
Caption: Experimental workflow for comprehensive off-target effect analysis of a kinase inhibitor.
Unveiling SI-2: A Potent Anti-Tumor Agent Targeting the "Undruggable" SRC-3
For Immediate Release
In the relentless pursuit of novel cancer therapeutics, the small molecule inhibitor SI-2 has emerged as a promising candidate, demonstrating significant anti-tumor activity by targeting the historically challenging oncoprotein, Steroid Receptor Coactivator-3 (SRC-3). This guide provides a comprehensive cross-validation of this compound's efficacy, presenting a comparative analysis with its next-generation analogs and detailing the experimental frameworks used to validate its anti-cancer properties.
Comparative Efficacy of this compound and its Analogs
This compound operates through a novel mechanism of action. Instead of merely blocking SRC-3, it instigates its degradation, leading to the targeted demise of cancer cells.[1] This approach has shown remarkable potency, with IC50 values in the low nanomolar range across various breast cancer cell lines.[1] Further development has yielded analogs of this compound, such as SI-10 and SI-12, with improved pharmacokinetic profiles and, in some cases, enhanced cytotoxic effects.
Below is a summary of the in vitro cytotoxicity of this compound and its derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | MCF-7 | Breast Cancer | 3-20 | [1] |
| T47D | Breast Cancer | 3-20 | [1] | |
| BT-474 | Breast Cancer | 3-20 | [1] | |
| MDA-MB-468 | Breast Cancer | 3-20 | [1] | |
| SI-12 | PANC-1 | Pancreatic Cancer | 25.2 | [2] |
| This compound Analogs (6a-6d) | MCF-7 | Breast Cancer | More potent than this compound | [2] |
Table 1: In Vitro Cytotoxicity of this compound and its Analogs.
In vivo studies have corroborated these findings, demonstrating that this compound can significantly inhibit the growth of primary breast tumors in mouse models.[1] The improved analogs, SI-10 and SI-12, have also shown substantial efficacy in repressing xenograft tumor growth at a dosage of 10 mg/kg/day.[3][4]
The SRC-3 Signaling Axis: A Target for Cancer Therapy
SRC-3 is a pivotal regulator of multiple intracellular signaling pathways that are fundamental to cancer cell proliferation and survival. It has been shown to modulate the activity of critical pathways such as Insulin-like Growth Factor (IGF-I) and Epidermal Growth Factor (EGF), and it plays a role in cell cycle progression and the inhibition of apoptosis. The targeted degradation of SRC-3 by this compound disrupts these oncogenic signaling cascades, leading to tumor cell death.
Experimental Validation Framework
The anti-tumor activity of this compound and its analogs has been rigorously assessed through a series of established in vitro and in vivo experimental protocols. These methodologies provide a standardized framework for evaluating the efficacy and mechanism of action of novel anti-cancer compounds.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
In Vivo Tumor Xenograft Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at a specific dose) and administer the treatment via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).
Western Blot for SRC-3 Degradation
Western blotting is used to detect the presence and quantity of a specific protein in a sample, in this case, to confirm the degradation of SRC-3.
Procedure:
-
Protein Extraction: Lyse cells treated with the test compound and a control to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for SRC-3, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or with a digital imager. The intensity of the band corresponds to the amount of SRC-3 protein.
This comprehensive guide underscores the potential of this compound and its analogs as potent and selective anti-tumor agents. The detailed methodologies provide a clear roadmap for the continued investigation and validation of this promising new class of cancer therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. Lead Compound Development of SRC-3 Inhibitors with Improved Pharmacokinetic Properties and Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of improved SRC-3 inhibitors as breast cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
A Comparative Guide to STAT3 Pathway Inhibition and the SRC-3 Inhibitor, SI-2
In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway presents a critical target due to its frequent over-activation in a wide array of human cancers.[1][2] This guide provides a comparative analysis of therapeutic strategies aimed at inhibiting this pathway. We will explore direct STAT3 inhibitors and compare their mechanisms and performance with SI-2, a potent inhibitor of the Steroid Receptor Coactivator-3 (SRC-3). While both pathways are implicated in tumor progression, they represent distinct therapeutic targets. This guide will clarify their individual roles, the mechanisms of their respective inhibitors, and present supporting experimental data for researchers and drug development professionals.
The STAT3 Signaling Pathway
The STAT3 protein is a transcription factor that plays a pivotal role in cell proliferation, survival, differentiation, and apoptosis.[1][3] In many malignancies, STAT3 is constitutively active, driving the expression of genes that promote tumor growth and immune evasion.[2][4] The canonical STAT3 signaling cascade is initiated by the binding of cytokines and growth factors to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs).[3][5] JAKs then phosphorylate STAT3 on a critical tyrosine residue (Y705). This phosphorylation event triggers the formation of STAT3 homodimers through reciprocal SH2 domain-phosphotyrosine interactions.[2][6] These active dimers then translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes.[5][6]
Overview of STAT3 Inhibitors
STAT3 inhibitors can be broadly categorized as direct or indirect. Indirect inhibitors target upstream activators like JAKs and Src kinases.[7][8] Direct inhibitors, the focus of this section, are designed to interfere with STAT3 protein function by targeting one of its key domains.
-
SH2 Domain Inhibitors: This is the most common strategy. The SH2 domain is crucial for STAT3 dimerization.[4][6] Small molecules are designed to bind to this domain, preventing the formation of active STAT3 dimers.[9][10]
-
DNA-Binding Domain (DBD) Inhibitors: These molecules prevent the STAT3 dimer from binding to its target gene promoters in the nucleus, thereby inhibiting gene transcription.[2][11]
-
N-Terminal Domain Inhibitors: This domain is also involved in protein-protein interactions, and targeting it can disrupt STAT3 function.[8]
-
PROTACs (Proteolysis-Targeting Chimeras): A newer strategy involves designing molecules that link STAT3 to an E3 ubiquitin ligase, leading to the targeted degradation of the STAT3 protein.[9][12]
The following table summarizes key data for a selection of representative STAT3 inhibitors.
| Inhibitor | Target Domain | Mechanism of Action | IC50 / Ki | Development Stage | Reference(s) |
| S3I-201 (NSC 74859) | SH2 Domain | Disrupts STAT3 dimerization; also shows non-specific alkylating activity. | ~90 µM (pSTAT3 inhibition) | Preclinical | [13] |
| TTI-101 (C188-9) | SH2 Domain | Binds to SH2 domain, preventing dimerization and activation. | - | Phase 1 Clinical Trials | [10][12] |
| Napabucasin (BBI608) | STAT3/others | Inhibits STAT3-driven gene transcription. | - | Phase 3 Clinical Trials | [9][12] |
| AZD9150 (Danvatirsen) | STAT3 mRNA | Antisense oligonucleotide that inhibits STAT3 protein synthesis. | - | Phase 2 Clinical Trials | [9] |
| SD-36 | STAT3 Protein | PROTAC; induces proteasomal degradation of STAT3. | - | Preclinical | [12] |
| SI-109 | SH2 Domain | Potent binder to the SH2 domain. | Ki = 9 nM; IC50 = 3 µM (transcriptional activity) | Preclinical | [12] |
This compound: A Steroid Receptor Coactivator-3 (SRC-3) Inhibitor
Contrary to a potential misconception, this compound is not a direct STAT3 inhibitor. It is a potent and selective small-molecule inhibitor of Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1).[14][15] SRC-3 is a transcriptional coactivator that enhances the activity of nuclear receptors and other transcription factors, playing a significant role in hormone-dependent cancers and the development of resistance to therapies.[14] this compound acts by binding directly to SRC-3, which leads to a reduction in its protein levels and transcriptional activity.[14][16] This inhibition ultimately results in cancer cell death and reduced tumor growth.
The diagram below illustrates the distinct targets of this compound and STAT3 inhibitors.
The table below summarizes the quantitative performance data for this compound.
| Parameter | Value | Cell Line / Model | Reference(s) |
| IC50 (Cell Growth) | 3-20 nM | Various breast cancer cell lines (e.g., MDA-MB-468, MCF-7) | [14][15][16] |
| IC50 (MDA-MB-468) | 3.4 nM | MDA-MB-468 | [14] |
| Effect on Normal Cells | No effect on viability | Primary hepatocytes | [14] |
| In Vivo Efficacy | Significantly inhibits tumor growth | MDA-MB-468 breast cancer mouse model (2 mg/kg, twice daily) | [14][16] |
| Pharmacokinetics (Mouse) | T½ = 1 h; Cmax = 3.0 µM | CD1 mice (20 mg/kg, i.p.) | [16] |
Key Experimental Protocols
The evaluation of inhibitors like this compound and those targeting STAT3 involves a series of standardized in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential.
Cell Viability (MTT) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the inhibitor (e.g., this compound) for a specified period (e.g., 72 hours).[14]
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader. The IC50 value, the concentration of inhibitor required to reduce cell viability by 50%, is then calculated.
-
Western Blot Analysis
-
Principle: Used to detect specific proteins in a sample and assess their expression levels or phosphorylation status.
-
Methodology:
-
Cells are treated with the inhibitor for a set time.[16]
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using an assay like the BCA assay.
-
Proteins are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-SRC-3, anti-pSTAT3, or anti-STAT3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, which reacts with the enzyme to produce light that is captured on film or by a digital imager.
-
Fluorescence Polarization (FP) Assay
-
Principle: This assay is used to measure the binding affinity between molecules in solution, such as an inhibitor binding to the STAT3 SH2 domain.
-
Methodology:
-
A fluorescently labeled peptide that is known to bind the target protein (e.g., a phosphotyrosine peptide for the STAT3 SH2 domain) is used as a probe.[17][18]
-
When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.
-
When the peptide binds to the larger target protein (STAT3), its tumbling slows significantly, leading to an increase in fluorescence polarization.
-
A competitive binding experiment is performed by adding the inhibitor. If the inhibitor binds to the target protein, it will displace the fluorescent probe, causing a decrease in fluorescence polarization.
-
By measuring the change in polarization across a range of inhibitor concentrations, the binding affinity (Ki) can be determined.[12]
-
In Vivo Tumor Xenograft Model
-
Principle: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Human cancer cells (e.g., MDA-MB-468) are injected subcutaneously or orthotopically into the mice.[14]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control (vehicle) groups.
-
The inhibitor (e.g., this compound at 2 mg/kg) is administered according to a specific dosing schedule (e.g., intraperitoneal injection twice daily).[14][16]
-
Tumor volume is measured regularly with calipers throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blot to confirm target inhibition).[16]
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are STAT3 stimulants and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. youtube.com [youtube.com]
- 6. Applying Small Molecule Signal Transducer and Activator of Trancription-3 (STAT3) Protein Inhibitors as Pancreatic Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 10. novacurabioai.com [novacurabioai.com]
- 11. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of potent small-molecule inhibitors to drug the undruggable steroid receptor coactivator-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound hydrochloride | Src | TargetMol [targetmol.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. A Cell-permeable Stat3 SH2 Domain Mimetic Inhibits Stat3 Activation and Induces Antitumor Cell Effects in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
SI-2: A Comparative Analysis of a Novel SRC-3 Inhibitor's Efficacy Across Cancer Cell Lines
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the novel small molecule inhibitor SI-2 and its analogs, which target the Steroid Receptor Coactivator-3 (SRC-3), against various cancer cell lines. The performance of this new class of inhibitors is compared with established standard-of-care therapies, supported by available preclinical data. Detailed experimental protocols and visual diagrams of the mechanism of action and experimental workflows are included to facilitate understanding and replication of key findings.
Data Presentation: Comparative Efficacy of SI-12 (this compound Analog) and Standard-of-Care Drugs
The following tables summarize the half-maximal inhibitory concentration (IC50) values of SI-12, a more potent analog of this compound, in comparison to standard therapeutic agents across a range of cancer cell lines. Lower IC50 values indicate higher potency.
Table 1: Efficacy in Breast Cancer Cell Lines
| Compound | Cell Line | Receptor Status | IC50 (nM) | Citation(s) |
| SI-12 | MCF-7 | ER+, PR+, HER2- | 3.4 - 7.5 | [1][2] |
| Tamoxifen | MCF-7 | ER+, PR+, HER2- | ~1000 | [3] |
| Doxorubicin | MCF-7 | ER+, PR+, HER2- | 1100 - 8306 | [4][5] |
| Abemaciclib | MCF-7 | ER+, PR+, HER2- | 42.1 - 178 | [6][7] |
| Paclitaxel | MCF-7 | ER+, PR+, HER2- | Data Not Found | |
| SI-12 | MDA-MB-231 | Triple-Negative | 75 | [2] |
| Paclitaxel | MDA-MB-231 | Triple-Negative | ~10 | [8] |
| Doxorubicin | MDA-MB-231 | Triple-Negative | 690 - 1380 | [5][9] |
| Tamoxifen | MDA-MB-231 | Triple-Negative | Not Applicable (ER-) | |
| Abemaciclib | MDA-MB-231 | Triple-Negative | Data Not Found | |
| SI-12 | MDA-MB-453 | HER2+, AR+ | 17.5 | [2] |
| SI-12 | BT-474 | ER+, PR+, HER2+ | 0.8 | [1] |
Table 2: Efficacy in Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Citation(s) |
| SI-12 | PANC-1 | 25.2 - 29 | |
| Gemcitabine | PANC-1 | ~38 | |
| SI-12 | HPAC | 26 | [1] |
| SI-12 | Mpanc-96 | 28 | [1] |
Table 3: Efficacy in Prostate Cancer Cell Lines
| Compound | Cell Line | Androgen Receptor | IC50 (nM) | Citation(s) |
| SI-12 | LNCaP | Positive | 25 | [1] |
| Docetaxel | LNCaP | Positive | ~5 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
SI-12 and other comparator drugs
-
MTT reagent (5 mg/mL in PBS)[4]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]
-
Drug Treatment: Prepare serial dilutions of SI-12 and comparator drugs in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[4][5]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[7]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into insoluble purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[4]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protein Expression Analysis (Western Blot)
Western blotting is a technique used to detect and quantify specific proteins in a cell extract. In the context of SI-12, it can be used to confirm the downregulation of SRC-3 protein levels.[12]
Materials:
-
Treated and untreated cell lysates
-
Laemmli sample buffer (containing SDS and β-mercaptoethanol)
-
Polyacrylamide gels (SDS-PAGE)
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SRC-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and separate the proteins by electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SRC-3) diluted in blocking buffer overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with Tween 20) to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[13]
-
Washing: Repeat the washing step as described above.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Visualizations
SRC-3 Signaling Pathway in Cancer
The following diagram illustrates the central role of SRC-3 in integrating multiple oncogenic signaling pathways, leading to cancer cell proliferation, survival, and metastasis. This compound and its analogs inhibit these processes by promoting the degradation of SRC-3.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. jrmds.in [jrmds.in]
- 5. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 9. Drug: Gemcitabine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Abemaciclib is effective in palbociclib-resistant hormone receptor-positive metastatic breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Assessing the Toxicity Profile of Silicon Dioxide (SiO2) Nanoparticles Compared to Analogs
A Comparative Guide for Researchers and Drug Development Professionals
The burgeoning field of nanotechnology has introduced a diverse array of engineered nanoparticles, with silicon dioxide (SiO2) nanoparticles being one of the most widely utilized due to their versatile properties. Their application in drug delivery, diagnostics, and various consumer products necessitates a thorough understanding of their toxicological profile. This guide provides a comparative assessment of the toxicity of SiO2 nanoparticles, examining how their physicochemical properties—such as size, surface modification, and crystallinity—influence their biological interactions. We also present data on other nanoparticle types to offer a broader context for toxicity evaluation.
Comparative Toxicity Data
The toxicity of SiO2 nanoparticles is not an intrinsic property but is significantly influenced by their physical and chemical characteristics. The following table summarizes key toxicity data from various in vitro and in vivo studies, comparing different forms of SiO2 nanoparticles and other common nanomaterials.
| Nanoparticle | Type/Size | Cell Line/Animal Model | Endpoint | Concentration/Dose | Result | Reference |
| Amorphous SiO2 | 20 nm | RAW 264.7 (macrophage) | Cell Viability | Dose-dependent | Significant decrease | |
| Amorphous SiO2 | 100 nm | RAW 264.7 (macrophage) | Cell Viability | Dose-dependent | Less toxic than 20 nm | |
| Amorphous SiO2 | 15 nm | A549 (lung epithelial) | IC50 | Not specified | Higher toxicity than 50 nm | |
| Amorphous SiO2 | 50 nm | A549 (lung epithelial) | IC50 | Not specified | Lower toxicity than 15 nm | |
| Bare SiO2 | Not specified | C. elegans | Survival Rate | 2.5-5 mg/mL | 88-89% survival | |
| Amine-modified SiO2 | Not specified | C. elegans | Survival Rate | 5 mg/mL | 86% survival | |
| Crystalline SiO2 | Not specified | MH-S (macrophage) | Cell Death | Not specified | High rates of cell death | |
| Amorphous SiO2 | 3 µm | MH-S (macrophage) | Cell Death | Not specified | High rates of cell death | |
| SiO2 | 64 nm | ICR Mice | LD50 (intravenous) | - | 262.45 ± 33.78 mg/kg | |
| SiO2 | 110 nm | ICR Mice | LD50 (intravenous) | - | >1000 mg/kg | |
| SiO2 | 20-30 nm | Female Rats | Apoptosis (liver, kidney) | 300 & 900 mg/kg/day (oral) | Overexpression of BAX and Caspase3 |
Key Experimental Protocols
Accurate assessment of nanoparticle toxicity relies on standardized and well-defined experimental protocols. Below are detailed methodologies for common in vitro and in vivo toxicity assays.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is one of the most common assays for cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Nanoparticle Exposure: Prepare a stock solution of SiO2 nanoparticles in deionized water and sonicate to ensure a homogenous dispersion. Dilute the nanoparticle suspension to the desired concentrations in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle-containing medium to each well. Include a control group with medium only.
-
Incubation: Incubate the cells with the nanoparticles for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control group.
In Vivo Acute Oral Toxicity - OECD Test Guideline 423
This method is used to determine the acute oral toxicity of a substance. It is a stepwise procedure with the use of a limited number of animals.
Protocol:
-
Animal Selection: Use healthy, young adult rodents (e.g., rats or mice) of a single sex.
-
Housing and Acclimation: House the animals in standard cages with free access to food and water. Allow for an acclimation period of at least 5 days before the study.
-
Dose Preparation: Prepare a stable aqueous suspension of the SiO2 nanoparticles. The concentration should be adjusted to allow for a single, manageable dose volume.
-
Administration: Administer the nanoparticle suspension orally to the animals using a gavage needle.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: The results are used to classify the substance into a toxicity category based on the Globally Harmonized System (GHS).
Visualizing Mechanisms of Toxicity
Understanding the molecular pathways perturbed by nanoparticles is crucial for a comprehensive toxicity assessment. The following diagrams, generated using the DOT language, illustrate a general experimental workflow for in vitro toxicity testing and a key signaling pathway involved in nanoparticle-induced inflammation.
Figure 1. A generalized workflow for in vitro toxicity assessment of nanoparticles.
Validating SI-2 as a Novel Therapeutic Agent for Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The steroid receptor coactivator-3 (SRC-3), also known as amplified in breast cancer 1 (AIB1), is a pivotal oncogene implicated in the progression and therapeutic resistance of a spectrum of cancers, including breast, prostate, lung, and pancreatic cancer. Its role as a transcriptional co-activator for nuclear receptors and other transcription factors makes it a compelling target for anticancer therapies. This guide provides a comprehensive validation of SI-2, a novel small molecule inhibitor of SRC-3, by comparing its preclinical performance against established cancer therapies. Experimental data, detailed protocols, and pathway visualizations are presented to offer a clear perspective on its therapeutic potential.
This compound: Mechanism of Action
This compound is a first-in-class small molecule inhibitor that uniquely targets SRC-3 for degradation. Unlike conventional inhibitors that block the function of a protein, this compound binds to SRC-3 and triggers its breakdown, leading to a significant reduction in its cellular levels. This depletion of SRC-3 disrupts the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1][2]
Preclinical Efficacy of this compound
In Vitro Studies
This compound has demonstrated potent and selective cytotoxicity against a panel of human breast cancer cell lines, with IC50 values in the low nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer (ER+) | 7.5 |
| MDA-MB-453 | Breast Cancer | 17.5 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 75 |
| LM2 | Metastatic Breast Cancer | 40 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 3.4 |
Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines. Data shows the half-maximal inhibitory concentration (IC50) of this compound in various breast cancer cell lines after 72 hours of treatment, as determined by MTT assay.[1]
In Vivo Studies
In a preclinical mouse model of triple-negative breast cancer using MDA-MB-468 cells, this compound demonstrated significant inhibition of tumor growth.
| Treatment Group | Mean Tumor Volume (mm³) at Day 35 | % Tumor Growth Inhibition |
| Vehicle (Control) | ~1200 | - |
| This compound (2 mg/kg, i.p.) | ~400 | ~67% |
Table 2: In Vivo Efficacy of this compound in an MDA-MB-468 Xenograft Model. [3] Mice were treated with this compound or a vehicle control, and tumor volumes were measured over 35 days. The data presented is an approximation based on graphical representations in the cited literature.
Comparative Analysis with Standard-of-Care Agents
To contextualize the preclinical performance of this compound, a comparison with established therapies for breast cancer, such as Tamoxifen (for ER-positive cancers) and Doxorubicin (a broad-spectrum chemotherapeutic), is essential.
Tamoxifen
Tamoxifen is a selective estrogen receptor modulator (SERM) widely used for the treatment of ER-positive breast cancers. In a xenograft model using ER-negative MDA-MB-468 cells, Tamoxifen also showed an inhibitory effect on tumor growth, suggesting an ER-independent mechanism of action in this cell line.
| Treatment Group | Mean Tumor Volume (mm³) at Week 4 |
| Vehicle (Control) | ~1400 |
| Tamoxifen (100 mg/kg, oral) | ~600 |
Table 3: In Vivo Efficacy of Tamoxifen in an MDA-MB-468 Xenograft Model. [1][3] This data, derived from graphical representations, illustrates Tamoxifen's effect on tumor growth.
Doxorubicin
Doxorubicin is an anthracycline chemotherapy agent used to treat a wide range of cancers, including breast cancer. Preclinical studies in various breast cancer xenograft models have demonstrated its potent anti-tumor activity. In a study using a different triple-negative breast cancer cell line (MDA-MB-231), Doxorubicin showed significant tumor growth inhibition.
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 |
| Vehicle (Control) | ~1800 |
| Doxorubicin (5 mg/kg, i.v.) | ~500 |
Table 4: In Vivo Efficacy of Doxorubicin in a Breast Cancer Xenograft Model. It is important to note that direct comparison is challenging due to variations in experimental models and protocols.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Breast cancer cells were seeded in 96-well plates at a density of 5,000-8,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a range of concentrations of this compound for 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.[1]
Orthotopic Xenograft Mouse Model
-
Cell Preparation: MDA-MB-468 human breast cancer cells were harvested and resuspended in a mixture of PBS and Matrigel.
-
Cell Implantation: Female immunodeficient mice (e.g., nude or NSG mice) were anesthetized, and 1.5 million cells were injected into the mammary fat pad.[4]
-
Tumor Growth Monitoring: Tumor growth was monitored by measuring the tumor dimensions with calipers at regular intervals. Tumor volume was calculated using the formula: (Length x Width²) / 2.[5]
-
Drug Administration: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound (2 mg/kg) was administered intraperitoneally (i.p.) daily.[3]
-
Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry for SRC-3 and Ki-67 levels.
Signaling Pathways and Experimental Workflows
SRC-3 Signaling Pathway
The following diagram illustrates the central role of SRC-3 in integrating signals from various pathways to promote cancer cell proliferation and survival. This compound intervenes by promoting the degradation of SRC-3.
Figure 1: Simplified SRC-3 Signaling Pathway and the Action of this compound.
Experimental Workflow for In Vivo Efficacy
The diagram below outlines the key steps in the preclinical evaluation of this compound's in vivo efficacy.
Figure 2: In Vivo Experimental Workflow.
Analogs and Future Directions
While this compound has shown promising preclinical activity, its short in vivo half-life has prompted the development of analogs. SI-10 and SI-12, fluorinated derivatives of this compound, exhibit improved pharmacokinetic profiles and enhanced anti-cancer efficacy in breast cancer models, including the inhibition of metastasis.[1][6]
Clinical Status
As of the latest available information, there are no registered clinical trials for this compound. The I-SPY 2 TRIAL is an example of an adaptive clinical trial platform designed to accelerate the evaluation of new therapeutic agents for high-risk breast cancer, but there is no indication that this compound or its analogs are currently part of this or similar clinical programs.[7][8][9][10]
Conclusion
This compound represents a promising novel therapeutic agent for cancer, particularly for tumors overexpressing SRC-3. Its unique mechanism of inducing SRC-3 degradation offers a distinct advantage over traditional inhibitors. Preclinical data robustly supports its anti-cancer efficacy, both in vitro and in vivo. While direct comparative data with standard-of-care agents is limited, the initial findings suggest that this compound and its improved analogs, SI-10 and SI-12, warrant further investigation and progression towards clinical trials. The development of these SRC-3 targeting agents could provide a much-needed therapeutic option for patients with difficult-to-treat cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Tamoxifen Inhibits ER-negative Breast Cancer Cell Invasion and Metastasis by Accelerating Twist1 Degradation [ijbs.com]
- 3. Tamoxifen induces apoptosis through cancerous inhibitor of protein phosphatase 2A-dependent phospho-Akt inactivation in estrogen receptor-negative human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intercepting the Downstream of the Estrogen Receptor Signaling Pathway: Discovery of a Potent and Efficient SRC-3 PROTAC Degrader for Overcoming Endocrine Resistance Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 6. SRC-3, a Steroid Receptor Coactivator: Implication in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. I-SPY 2: a Neoadjuvant Adaptive Clinical Trial Designed to Improve Outcomes in High-Risk Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Foundation for the NIH Announces First Results of I-SPY 2 Breast Cancer Clinical Trial [prnewswire.com]
- 10. ISPY2: A Unique, Flexible Breast Cancer Trial for Modern Times | Lombardi Comprehensive Cancer Center | Georgetown University [lombardi.georgetown.edu]
Safety Operating Guide
Proper Disposal Procedures for Silicon Dioxide (SiO₂)
This document provides essential safety and logistical information for the proper disposal of Silicon Dioxide (SiO₂), a compound commonly used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Quantitative Data on Silicon Dioxide Disposal
| Parameter | Value/Information | Source |
| GHS Hazard Classification | Not classified as hazardous. | [1] |
| Waste Disposal Method | Dispose of in accordance with local, regional, national, and international regulations. | [1][2][3] |
| Contaminated Packaging | Handle contaminated packages in the same way as the substance itself. Completely emptied packages can be recycled. | [4] |
| Environmental Precautions | Prevent entry into sewers and public waters. | [2] |
| Spill Containment | Use appropriate tools to put the spilled solid in a convenient waste disposal container. |
Experimental Protocol: Step-by-Step Disposal of Silicon Dioxide
1. Personal Protective Equipment (PPE):
-
Wear appropriate protective equipment, including safety glasses, gloves, and a lab coat.
-
If there is a risk of generating dust, use a suitable respirator.
2. Waste Collection and Storage:
-
Collect waste Silicon Dioxide in a clearly labeled, sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as acids and halogens.[3]
3. Spill Management:
-
In the event of a spill, avoid creating dust.
-
Carefully sweep or scoop up the spilled material.
-
Place the collected material into a designated and properly labeled waste container.
4. Final Disposal:
-
Waste is not considered hazardous material.[5]
-
Dispose of the waste container through a licensed waste disposal contractor.
-
Consult with your institution's environmental health and safety (EHS) department to ensure compliance with all applicable regulations.
-
Do not discharge into any place where its accumulation could be dangerous.
Disposal Workflow
References
Essential Safety and Handling Protocol for Silicon Dioxide (SiO₂)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling silicon dioxide (SiO₂), a compound commonly used in various industrial and pharmaceutical applications. Adherence to these procedures is critical to mitigate risks and ensure safe operational and disposal practices.
Hazard Identification and Personal Protective Equipment (PPE)
Silicon dioxide, in its various forms, may pose physical and health hazards. It can cause irritation to the skin, eyes, and respiratory tract.[1][2] Furthermore, fine dust particles may form explosive mixtures with air.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling Silicon Dioxide
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety glasses with side shields or chemical goggles | Must be worn at all times in the handling area. |
| Skin | Protective gloves | Nitrile, butyl rubber, neoprene, or PVC coated gloves are generally suitable.[3] |
| Lab coat or protective clothing | To prevent skin contact. | |
| Respiratory | NIOSH/MSHA approved air-purifying respirator | Required when ventilation is inadequate, or when handling at elevated temperatures or generating dust/fumes/mists.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of the material.
Handling:
-
Ventilation: Use process enclosures or local exhaust ventilation to control airborne concentrations below exposure limits.[1]
-
Dust Control: Avoid the formation of dust.[1][2] Do not use compressed air to clean clothing or surfaces.[2]
-
Hygiene: Practice good chemical hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][2]
-
Ignition Sources: Keep away from heat and potential ignition sources, as dusts can form explosive mixtures with air.[1]
Storage:
-
Container: Keep containers tightly closed when not in use.[1]
-
Location: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from incompatible materials.
Disposal Plan: Waste Management
All waste materials, including contaminated PPE, must be disposed of in accordance with local, state, and federal regulations.
Table 2: Disposal Guidelines for Silicon Dioxide and Contaminated Materials
| Waste Type | Disposal Procedure |
| Excess Silicon Dioxide | Place in a sealed, labeled container for disposal. Do not allow to enter drains or the environment.[2] |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE as chemical waste. |
| Spills | For spills, sweep or scoop up the material, avoiding dust generation, and place it in a suitable container for disposal.[2] |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling silicon dioxide in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
